molecular formula C8H13NO2 B2451422 ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1204820-73-4

ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate

カタログ番号: B2451422
CAS番号: 1204820-73-4
分子量: 155.197
InChIキー: KYOYTSMQIIGIRI-XPUUQOCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.197. The purity is usually 95%.
BenchChem offers high-quality ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYTSMQIIGIRI-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Methodological Workflows for Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of Conformationally Restricted Amines

In my experience optimizing CNS-penetrant scaffolds, the incorporation of conformationally rigid bioisosteres is one of the most effective strategies for enhancing target affinity and metabolic stability. Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate represents a highly specialized, chiral building block that serves as a rigidified proline or pyrrolidine surrogate.

The fusion of a cyclopropane ring to a pyrrolidine core imposes severe geometric constraints on the nitrogen-containing ring. This structural pre-organization locks the amine lone pair into a specific trajectory, significantly reducing the entropic penalty typically incurred when a flexible molecule binds to a G-protein coupled receptor (GPCR). Because of these unique physicochemical traits, this specific (1R,5R) enantiomer is frequently utilized in the synthesis of advanced therapeutics, including cognition-enhancing muscarinic agonists[1] and spirotetracyclic zwitterionic dual H1/5-HT2A receptor antagonists for sleep disorders[2].

Structural and Physicochemical Data

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior during both synthetic scale-up and downstream pharmacokinetic (PK) profiling. The ethyl ester moiety provides a lipophilic anchor that aids in membrane permeability, while the secondary amine dictates the molecule's solubility and salt-formation capabilities.

Table 1: Core Physicochemical Properties
PropertyValueAnalytical / Predictive Basis
IUPAC Name Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylateSystematically derived
CAS Registry Number 63618-09-7 (Racemate base)Chemical Abstracts Service[3]
Molecular Formula C 8​ H 13​ NO 2​ Elemental composition[3]
Molecular Weight 155.20 g/mol Mass spectrometry / Isotopic average[3]
SMILES String CCOC(=O)C12CNCC1C2Topological representation[3]
LogP (Lipophilicity) ~1.1Octanol-water partition coefficient
pKa (Basic) ~9.8Secondary amine protonation
Physical State Viscous liquid to low-melting solidStandard ambient temperature and pressure

Experimental Protocol: Asymmetric Resolution and Isolation

When sourcing this compound, it is often supplied as a racemic mixture. To utilize it in stereospecific drug development, the (1R,5R) enantiomer must be isolated. The following protocol outlines a highly reproducible diastereomeric salt crystallization method.

System Validation: This workflow is engineered as a self-validating system. It utilizes thermodynamic control during crystallization and relies on orthogonal analytical gates (pH monitoring and Chiral HPLC) to ensure that any deviation in enantiomeric excess (ee) is caught before downstream coupling.

Step-by-Step Methodology

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve 1.0 equivalent of racemic ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate in a 90:10 mixture of Ethanol/Water. Add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Causality: The EtOH/H 2​ O solvent system is specifically chosen to maximize the solubility differential between the resulting (1R,5R)-D-DTTA and (1S,5S)-D-DTTA salts. The water content disrupts non-specific hydrogen bonding, promoting highly ordered crystal lattice formation.

Step 2: Thermodynamic Crystallization

  • Action: Heat the mixture to gentle reflux (78°C) until a homogenous solution is achieved. Cool the system linearly to 20°C over 12 hours at a rate of ~5°C/hour.

  • Causality: A slow, controlled cooling ramp ensures thermodynamic control, preventing the kinetic trapping of the undesired (1S,5S) diastereomer within the crystal lattice.

Step 3: Filtration and Washing

  • Action: Isolate the precipitated salt via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold ethanol (0°C).

  • Causality: Cold ethanol removes residual mother liquor containing the highly soluble (1S,5S) salt without dissolving the target (1R,5R) precipitate.

Step 4: Free-Basing (Self-Validation Gate 1)

  • Action: Suspend the isolated salt in Dichloromethane (DCM). Add saturated aqueous NaHCO 3​ dropwise under vigorous stirring until the aqueous layer stabilizes at pH 8.5.

  • Causality & Validation: The secondary amine (pKa ~9.8) requires a mildly basic environment to fully partition into the organic phase. Monitoring the pH ensures complete dissociation of the tartaric acid salt. Failure to reach pH 8.5 will result in poor recovery yields.

Step 5: Organic Extraction and Concentration

  • Action: Separate the organic layer, extract the aqueous layer twice more with DCM, pool the organic fractions, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Step 6: Chiral HPLC Analysis (Self-Validation Gate 2)

  • Action: Analyze the concentrated product using a Chiralcel OJ-H column. Mobile phase: n-hexane/EtOH (85/15 v/v); Flow rate: 0.8 mL/min; UV detection at 210 nm[2].

  • Causality & Validation: Hexane maintains the bulk hydrophobic interaction, while 15% ethanol provides the necessary hydrogen-bond donating/accepting capability to interact with the chiral stationary phase. Baseline resolution here validates the entire upstream process. An enantiomeric excess (ee) of >99% must be confirmed before proceeding to target synthesis.

ResolutionWorkflow Start Racemic Mixture Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Agent Chiral Resolving Agent Addition of D-DTTA Start->Agent Salt Diastereomeric Salt Formation Solvent: EtOH/H2O Agent->Salt Cryst Selective Crystallization Cooling Gradient (Reflux to 20°C) Salt->Cryst Thermodynamic Control FreeBase Free-Basing Aq. NaHCO3 / DCM Extraction Cryst->FreeBase Isolate Crystals QC1 QC Gate 1: pH Monitoring Validate Complete Free-Basing QC2 QC2 QC1->QC2 Organic Extract (Pass) FreeBase->QC1 Aqueous Layer Product Pure (1R,5R) Enantiomer Ready for Downstream Synthesis QC2->Product Pass

Workflow for the chiral resolution and isolation of the (1R,5R) enantiomer.

Pharmacokinetic & Pharmacodynamic Implications

The decision to utilize ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate in a synthetic route is rarely arbitrary. Its physicochemical properties directly dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final Active Pharmaceutical Ingredient (API).

When this moiety is coupled to a larger pharmacophore (such as a dibenzo[a,d]cycloheptene core for sleep disorder therapeutics[2]), the resulting zwitterionic or basic nature of the molecule heavily influences its Central Nervous System (CNS) penetration. The moderate lipophilicity (LogP ~1.1) provided by the ethyl ester, combined with the high pKa of the rigidified amine, creates an optimal balance: the molecule is lipophilic enough to cross the Blood-Brain Barrier (BBB) via passive diffusion, yet hydrophilic enough at physiological pH to maintain excellent systemic solubility.

PK_PD_Pathway Struct Fused Bicyclic Scaffold (1R,5R) Configuration pKa Secondary Amine pKa ~9.8 Struct->pKa Rigid Conformational Rigidity Reduced Degrees of Freedom Struct->Rigid Lipid Lipophilic Ester Anchor LogP ~1.1 Struct->Lipid Solub High Aqueous Solubility at Physiological pH pKa->Solub Entropy Lower Entropic Penalty During Target Binding Rigid->Entropy Perm Optimal Membrane Permeability Lipid->Perm CNS CNS Penetration (BBB Crossing) Solub->CNS Target GPCR Target Affinity (e.g., 5-HT2A, Muscarinic) Entropy->Target Perm->CNS CNS->Target Exposure

Impact of physicochemical properties on pharmacokinetics and target affinity.

References

  • [1] Cognition enhancing compounds and compositions, methods of making, and methods of treating. US Patent US9403806B1. Available at:

  • [2] Novel Spirotetracyclic Zwitterionic Dual H1/5-HT2A Receptor Antagonists for the Treatment of Sleep Disorders. Journal of Medicinal Chemistry, ACS Publications (2010). Available at:[Link]

Sources

role of 3-azabicyclo[3.1.0]hexane scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 3-Azabicyclo[3.1.0]hexane Scaffolds in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) molecular frameworks is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a "privileged" motif, a testament to its unique conformational rigidity and synthetic accessibility. This guide provides a comprehensive overview of the 3-azabicyclo[3.1.0]hexane core, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental structural attributes, explore key synthetic methodologies for its construction, and analyze its successful application in a variety of therapeutic areas through illustrative case studies. The discussion will be grounded in mechanistic rationale and structure-activity relationship (SAR) insights, underscoring the scaffold's value in crafting next-generation therapeutics.

Introduction: The Pursuit of Three-Dimensionality in Drug Design

The evolution of medicinal chemistry has seen a progressive shift from flat, aromatic-rich molecules towards more complex, three-dimensional structures. This is driven by the need to engage with intricate and often non-planar biological targets, such as the active sites of enzymes and the binding pockets of G-protein coupled receptors (GPCRs). Incorporating 3D character into drug candidates can lead to improved target affinity and selectivity, as the rigid spatial arrangement of functional groups can be more precisely tailored to the target's topography.[1][2] Furthermore, moving away from "flatland" can mitigate issues related to metabolic instability and off-target effects that often plague overly lipophilic and aromatic compounds.

Bicyclic scaffolds, such as the 3-azabicyclo[3.1.0]hexane system, are exemplary of this design philosophy. They serve as rigid cores upon which pharmacophoric elements can be appended with well-defined spatial vectors, thereby reducing the entropic penalty upon binding to a biological target.

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif

The 3-azabicyclo[3.1.0]hexane framework is a fused heterocyclic system comprising a pyrrolidine ring and a cyclopropane ring. This fusion imparts significant structural constraints that are highly desirable in medicinal chemistry.

Core Attributes: Rigidity and Conformational Restriction

The defining feature of the 3-azabicyclo[3.1.0]hexane scaffold is its conformational rigidity.[1][3][4] Unlike flexible aliphatic rings that can adopt multiple conformations, the bicyclic nature of this scaffold locks the five-membered ring into a specific pucker. This pre-organization of the molecular shape is a key advantage in drug design. By reducing the number of accessible conformations, the molecule is more likely to present the optimal geometry for binding to its intended target, which can translate to higher potency.[2] This "conformational lock" also provides a powerful tool for dissecting structure-activity relationships, as it allows chemists to probe the effects of substituent orientation with high precision.[4]

cluster_0 Flexible Analogue (e.g., Proline derivative) cluster_1 Rigid Scaffold (3-Azabicyclo[3.1.0]hexane) Flexible BindingSite1 Target Binding Site Flexible->BindingSite1 Multiple conformations, entropic penalty upon binding Rigid BindingSite2 Target Binding Site Rigid->BindingSite2 Pre-organized conformation, reduced entropic penalty

Caption: Conformational restriction enhances binding affinity.

Physicochemical Properties and Bioisosterism

The 3-azabicyclo[3.1.0]hexane scaffold can be considered a bioisosteric replacement for other cyclic systems, such as piperidines or cyclohexanes.[1] This substitution can be advantageous as it introduces three-dimensionality with only a modest increase in lipophilicity and no change in molecular weight compared to a cyclohexane ring.[1] The nitrogen atom at the 3-position provides a convenient handle for further functionalization and can also serve as a hydrogen bond acceptor or a basic center, influencing the compound's solubility and pharmacokinetic properties.

Synthetic Strategies for Accessing the 3-Azabicyclo[3.1.0]hexane Core

The utility of this scaffold in medicinal chemistry is underpinned by the development of robust and efficient synthetic routes.[5][6] Several strategies have been established, allowing for the construction of a diverse array of substituted analogues.

Transition-Metal-Catalyzed Cyclopropanation

A prominent method for constructing the 3-azabicyclo[3.1.0]hexane core involves the cyclopropanation of alkenes. Palladium- and rhodium-catalyzed reactions are particularly effective. For instance, the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to various 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity.[7] This approach has been successfully applied on a gram scale, demonstrating its utility for supplying material for drug development programs.[7] Dirhodium(II) catalysts have also been employed for the stereoselective cyclopropanation of N-allyl-amides with diazoacetates, allowing for controlled access to either exo- or endo-isomers.[8]

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene derivatives is another powerful strategy.[9] This method allows for the rapid assembly of complex, spiro-fused 3-azabicyclo[3.1.0]hexane systems.[9] Copper-catalyzed asymmetric variants of this reaction have been developed, enabling the enantioselective synthesis of chiral scaffolds with multiple contiguous stereocenters.[10]

Metal-Free Radical Cascades

Reflecting the growing emphasis on sustainable chemistry, metal-free approaches have also been devised. One such method involves a photocatalytic radical cascade cyclization of aza-1,6-enynes.[11] This operationally simple procedure proceeds under mild conditions and exhibits excellent functional group tolerance, making it an attractive option for library synthesis and late-stage functionalization.[11]

Caption: Key synthetic routes to the 3-azabicyclo[3.1.0]hexane scaffold.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of Maleimides

The following protocol is adapted from a reported procedure for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.[7]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the maleimide substrate (1.0 mmol), N-tosylhydrazone (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., P(OPh)₃, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL) via syringe.

  • Base Addition: Add a base (e.g., K₂CO₃, 2.0 mmol).

  • Heating: Place the sealed tube in a preheated oil bath at the reaction temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Applications in Medicinal Chemistry: Case Studies

The 3-azabicyclo[3.1.0]hexane scaffold is present in a number of biologically active compounds across various therapeutic areas.[5][9]

Targeting Opioid Receptors

The scaffold has been successfully employed in the design of opioid receptor antagonists. For instance, researchers at Pfizer developed a series of achiral μ-opioid receptor antagonists for the treatment of pruritus (itching).[12] The rigid bicyclic core was instrumental in optimizing the presentation of pharmacophoric groups to the receptor. In one notable example, the addition of a "magic methyl" group resulted in a 35-fold improvement in binding affinity, a testament to the well-defined SAR enabled by the rigid scaffold.[12] The compound CP-866,087 is another example of a mu opioid receptor antagonist featuring this core.[7]

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

In the field of diabetes treatment, the 3-azabicyclo[3.1.0]hexane scaffold has been used to develop inhibitors of dipeptidyl peptidase-IV (DPP-IV). By incorporating this conformationally restricted moiety into the P₂ region of 2-cyanopyrrolidine-based inhibitors, researchers were able to explore the SAR and develop novel, potent inhibitors.[3]

Modulating Central Nervous System (CNS) Targets

The scaffold's properties make it well-suited for CNS drug discovery.

  • Dopamine Receptors: Derivatives have been investigated as selective modulators of the dopamine D3 receptor, which is a target for treating substance use disorders.[10] The stereochemistry of the bicyclic core was found to be a critical determinant of activity.[13]

  • Biogenic Amine Reuptake: Certain 1-aryl-3-azabicyclo[3.1.0]hexanes have been shown to inhibit the reuptake of norepinephrine, serotonin, and dopamine, suggesting their potential use as antidepressants.[14]

  • Nicotinic Acetylcholine Receptors: The clinical candidate SUVN-911, a potent and selective α4β2 neuronal nicotinic acetylcholine receptor antagonist for the treatment of depression, features a 2-azabicyclo[3.1.0]hexane core, a close structural relative.[15]

  • Histamine H₃ Receptors: By using the bicyclic scaffold to conformationally restrict histamine analogues, potent and highly selective H₃ receptor ligands have been developed, which are of interest for treating various CNS disorders.[4]

Emerging Therapeutic Areas

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold continues to be explored in other areas. Studies have investigated its incorporation into spiro-fused heterocyclic systems with potential antitumor activity.[16][17][18]

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR insights derived from studies incorporating the 3-azabicyclo[3.1.0]hexane scaffold.

Target ClassKey SAR ObservationsRepresentative Compound(s)Reference(s)
Opioid Receptors The orientation of substituents on the bicyclic core is critical for affinity. Small modifications, like the addition of a methyl group, can dramatically impact potency.CP-866,087[7][12]
DPP-IV The rigid scaffold serves as an effective P₂-region mimetic, with aryl or heteroaryl substitution on the nitrogen influencing inhibitor potency.-[3]
Dopamine D₃ Receptors The absolute configuration of the chiral centers in the bicyclic system is a key determinant of binding activity.GSK598809[10][13]
Histamine H₃ Receptors The rigid scaffold enforces a conformation that is highly selective for the H₃ subtype over other histamine receptors like H₄.-[4]

Future Perspectives and Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold has firmly established its place as a valuable building block in medicinal chemistry. Its inherent rigidity, coupled with its synthetic tractability, provides an excellent platform for the design of potent and selective modulators of a wide range of biological targets. Future efforts will likely focus on the development of new, even more efficient and stereoselective synthetic methodologies to access novel substitution patterns. The application of this scaffold in emerging areas such as covalent inhibitors and targeted protein degraders (PROTACs) represents an exciting frontier. By providing a rigid and well-defined linker element, the 3-azabicyclo[3.1.0]hexane core is well-positioned to continue playing a significant role in the discovery of innovative medicines.

References

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Advances, 8(54), 30897-30900. [Link]

  • Balashov, R. E., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836-845. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. [Link]

  • Li, Y., et al. (2023). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • Slastikhina, V. V., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(20), 7085. [Link]

  • Kozikowski, A. P., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
  • Ramakrishna, V. S. N., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 3046-3063. [Link]

  • Wang, Z., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 488-493. [Link]

  • Slastikhina, V. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(9), 1133. [Link]

  • Kawasaki, A., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(15), 3522. [Link]

  • Smith, P. W., et al. (2005). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent Office, EP1498403A1. [Link]

  • Abbott, B. M., et al. (2008). Studies on the structure–activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3682-3686. [Link]

  • Zhang, G., et al. (2023). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. [Link]

  • van der Pijl, F., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2235. [Link]

  • Deng, W.-P., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(14), 4239-4243. [Link]

  • Slastikhina, V. V., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. PMC. [Link]

  • ResearchGate. Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. [Link]

Sources

Comprehensive Technical Guide on Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Identity

In modern medicinal chemistry, the strategic restriction of conformational flexibility is a highly effective tactic for enhancing ligand-receptor affinity. Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate serves as a premier chiral building block in this paradigm. Functioning as a conformationally locked bioisostere of pyrrolidine, this bicyclic scaffold is instrumental in the development of highly selective central nervous system (CNS) therapeutics.

For procurement, regulatory documentation, and analytical standardization, establishing the precise physicochemical identity of this intermediate is the critical first step in any drug development workflow. The base racemic compound is registered under CAS number 63618-09-7 , and it possesses a molecular weight of 155.20 g/mol [1].

Physicochemical Profiling

To facilitate downstream assay development and synthetic planning, the quantitative attributes of the compound are summarized below. Understanding these properties is essential for predicting solubility, reactivity, and behavior in subsequent coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Chemical Name ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylateThe (1R,5R) stereospecificity ensures precise vector alignment of the carboxylate group within chiral biological receptor pockets.
CAS Number 63618-09-7 (Racemate)Primary registry identifier. Note: Enantiopure batches often utilize the racemic CAS in commercial catalogs unless specifically registered.[1]
Molecular Weight 155.20 g/mol Low molecular weight ensures high Ligand Efficiency (LE) and leaves ample "molecular real estate" for further functionalization while maintaining CNS penetrance [1].
Molecular Formula C8H13NO2Provides the exact atomic composition required for high-resolution mass spectrometry (HRMS) validation [1].
H-Bond Donors 1 (Secondary Amine)Critical for anchoring the scaffold to conserved aspartate residues in G-protein coupled receptors (GPCRs).
H-Bond Acceptors 2 (Ester Oxygens)Facilitates secondary dipole interactions within the binding site.

Structural Causality & Pharmacological Utility

As an Application Scientist, I frequently observe drug candidates failing due to high entropic penalties upon target binding. Flexible molecules must "freeze" into a single conformation to bind, costing valuable binding energy.

The fusion of a cyclopropane ring to the pyrrolidine core in the 3-azabicyclo[3.1.0]hexane system eliminates this penalty. The cyclopropane ring physically restricts the pucker of the 5-membered nitrogen heterocycle. Consequently, the molecule is pre-organized into the bioactive conformation. Furthermore, the (1R,5R) configuration dictates the spatial trajectory of the ethyl ester (or its downstream derivatives), ensuring it avoids steric clashes with the receptor walls. This scaffold is heavily utilized in synthesizing muscarinic agonists for cognition enhancement [2] and dual H1/5-HT2A receptor antagonists for sleep disorders [3].

Mechanism A Conformational Restriction (Cyclopropane Fusion) C Receptor Pocket Binding (e.g., Muscarinic / 5-HT2A) A->C Structural Rigidity B Stereospecific Vector Alignment (1R,5R Configuration) B->C Spatial Fit D Reduced Entropic Penalty (High Affinity) C->D Thermodynamics E Targeted CNS Modulation (Cognition / Sleep) D->E Clinical Efficacy

Figure 1: Causality of conformational restriction in receptor binding and CNS modulation.

Experimental Methodology: Synthesis & Validation

To obtain the enantiopure secondary amine, the standard and most reliable protocol involves the catalytic hydrogenolysis (debenzylation) of the protected precursor, (1R,5R)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate [2].

Step-by-Step Debenzylation Protocol
  • Preparation: Dissolve (1R,5R)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

    • Causality: Methanol is chosen as a protic solvent because it stabilizes the resulting secondary amine and facilitates efficient hydrogen transfer at the catalyst surface.

  • Catalyst Addition: Under a strict inert argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Argon is mandatory to prevent the highly pyrophoric Pd/C from igniting the methanol vapors. The 10% loading provides optimal surface area for the homolytic cleavage of H2 without risking the reductive opening of the strained cyclopropane ring.

  • Hydrogenation: Purge the reaction vessel with H2 gas three times to displace the argon, then maintain the system under an H2 balloon (1 atm) at 25°C for 4-6 hours.

    • Causality: Mild conditions (1 atm, room temperature) are strictly enforced. Higher pressures or temperatures could inadvertently reduce the ethyl ester or cleave the bicyclic framework.

  • Workup & Isolation: Monitor the reaction via TLC (Ninhydrin stain for secondary amines). Upon complete consumption of the starting material, filter the black suspension through a tightly packed pad of Celite.

    • Causality: Celite effectively traps the fine, nanoscale Pd/C particulates, preventing heavy metal contamination which would otherwise cause false positives in downstream biological assays.

  • Concentration: Concentrate the filtrate in vacuo to yield the target (1R,5R)-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate as a viscous oil.

Workflow A Precursor: (1R,5R)-ethyl 3-benzyl-3-azabicyclo [3.1.0]hexane-1-carboxylate B Catalytic Hydrogenolysis (Pd/C, H2, MeOH, 25°C) A->B Deprotection C Filtration & Concentration (Celite pad, in vacuo) B->C Workup D Target Isolation: (1R,5R)-ethyl 3-azabicyclo [3.1.0]hexane-1-carboxylate C->D Isolation E Analytical QC: Chiral HPLC & 1H-NMR D->E Validation

Figure 2: Synthetic workflow and self-validating quality control for the target compound.

Self-Validating Analytical Systems

A protocol is only as strong as its validation. To ensure the integrity of the synthesized batch before it is deployed into expensive high-throughput screening (HTS) or further synthesis, the following self-validating analytical checks must be performed.

Table 2: Analytical Validation Metrics

Analytical TechniqueTarget Metric / ObservationCausality in Validation
1H-NMR (CDCl3) Complete absence of aromatic multiplets at 7.2–7.4 ppm and the benzylic CH2 singlet at ~3.6 ppm.Directly validates the 100% successful cleavage and removal of the benzyl protecting group.
LC-MS (ESI+) Base peak at m/z [M+H]+ = 156.2Confirms the exact mass of the deprotected target compound, ruling out over-reduction.
Chiral HPLC >98% Enantiomeric Excess (ee) against a racemic standard.Confirms that the (1R,5R) configuration was perfectly preserved and no racemization occurred during catalysis.

References

  • Google Patents. "US9403806B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating". United States Patent and Trademark Office.
  • ACS Publications. "Novel Spirotetracyclic Zwitterionic Dual H1/5-HT2A Receptor Antagonists for the Treatment of Sleep Disorders". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Whitepaper: Safety Data Sheet (SDS) and Handling Guidelines for 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold

3-Azabicyclo[3.1.0]hexanes are rigid, nitrogen-containing heterocyclic scaffolds widely utilized in modern drug discovery. Their unique conformational restriction makes them ubiquitous in the design of biologically active molecules, including triple reuptake inhibitors, antimicrobial agents, and key intermediates for antiviral therapeutics[1]. Because these derivatives undergo complex transition-metal-catalyzed syntheses (such as palladium-catalyzed cyclopropanation)[2], understanding their physicochemical hazards and implementing rigorous handling protocols is critical for both synthetic success and laboratory safety.

Hazard Identification & Physicochemical Profiling

Before integrating 3-azabicyclo[3.1.0]hexane derivatives (commonly supplied as the hydrochloride salt, CAS: 73799-64-1) into a workflow, scientists must analyze the Safety Data Sheet (SDS) to mitigate risks. The compound is classified under GHS as a multi-route irritant and acute toxicant[3].

GHS Classification and Hazard Statements

According to standardized SDS data[3], the core hazards include:

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Data & Causality

The following table summarizes the key physicochemical properties of 3-azabicyclo[3.1.0]hexane hydrochloride and the causality behind their safety implications:

PropertyValueCausality / Handling Implication
Molecular Formula C5H10ClNThe secondary amine is highly reactive; the HCl salt stabilizes the scaffold for long-term storage[4].
Molecular Weight 119.59 g/mol Low molecular weight translates to high volatility in its free-base form, necessitating fume hood handling[4].
Melting Point 162–164 °CIndicates a stable crystalline lattice, but milling can generate hazardous, inhalable dust[3].
Flash Point 48.4 °C (Free base)The free base is combustible. Requires inert, spark-free environments[4].
Solubility High in H2OEnvironmental hazard if spilled in drains; requires specialized halogenated/aqueous waste segregation[4].

Toxicological and ADME Profiling

In silico and in vitro profiling of 3-azabicyclo[3.1.0]hexane derivatives reveals high human intestinal absorption (HIA) and plasma protein binding (PPB)[5]. While beneficial for pharmacokinetics, this high bioavailability means accidental exposure (dermal or inhalation) rapidly introduces the compound into systemic circulation. Consequently, the use of chemical impermeable gloves (e.g., heavy-duty nitrile or butyl rubber) and a well-ventilated environment is non-negotiable[4].

Self-Validating Experimental Protocol: Safe Handling & Synthesis

To ensure scientific integrity, the following step-by-step methodology for handling and reacting 3-azabicyclo[3.1.0]hexane hydrochloride is designed as a self-validating system. Every step includes a specific action, the mechanistic causality behind it, and a validation checkpoint.

Step 1: Pre-Weighing Atmosphere Purge
  • Action: Purge the analytical balance enclosure and Schlenk flask with dry Nitrogen (N2) or Argon.

  • Causality: The hydrochloride salt is hygroscopic. Atmospheric moisture causes deliquescence, which alters the effective molarity and introduces water that can poison sensitive transition-metal catalysts (e.g., Pd or Cu) used in downstream cyclopropanation[6].

  • Validation Check: Utilize an inline moisture/oxygen sensor. Proceed only when ambient O2 is < 5 ppm and relative humidity is < 2%.

Step 2: Reagent Transfer
  • Action: Transfer the powder using PTFE-coated, non-sparking spatulas[4].

  • Causality: Fine organic dust presents a deflagration risk. Non-sparking tools eliminate electrostatic discharge, preventing ignition.

  • Validation Check: Visually inspect the spatula for static cling. Verify the mass balance on the analytical scale to ensure no material was lost to aerosolization.

Step 3: In Situ Base Neutralization
  • Action: Suspend the HCl salt in a biphasic solvent system (e.g., DCM/Water) and slowly add a mild base (K2CO3) at 0°C.

  • Causality: This converts the stable HCl salt into the reactive free base. The biphasic system and controlled temperature dissipate the exothermic heat of neutralization, preventing the volatilization of the low-flash-point free base (48.4 °C)[4].

  • Validation Check: Monitor the pH of the aqueous layer. A stable pH of 9–10 confirms complete deprotonation before the addition of the organic catalyst.

Step 4: Reaction Monitoring & Quenching
  • Action: Sample the organic layer via a gas-tight syringe and analyze via LC-MS. Upon completion, quench with saturated NH4Cl.

  • Causality: Ensures complete consumption of the toxic azabicyclo intermediate, minimizing the hazard profile of the final reaction mixture.

  • Validation Check: Confirm the disappearance of the m/z 84 peak (corresponding to the free base fragment) in the mass chromatogram.

Workflow Visualization

The following diagram maps the logical relationships between reagent reception, handling, reaction, and emergency response.

G Start Reagent Reception & Inspection Storage Inert Storage (N2) Temp: 2-8°C Start->Storage Intact Seal Handling Fume Hood Handling (PPE: Nitrile, Goggles) Storage->Handling Transfer Reaction Catalytic Synthesis (In Situ Free Base) Handling->Reaction Synthesis Spill Spill Response (Isolate & Absorb) Handling->Spill Accidental Release Waste Halogenated Waste Disposal Reaction->Waste Quench & Dispose Spill->Waste Clean-up

Fig 1: Logical workflow for the safe handling and processing of 3-azabicyclo[3.1.0]hexane.

Emergency Response and Spill Mitigation

In the event of an accidental release, the self-validating response protocol is as follows:

  • Isolation: Immediately evacuate personnel to safe areas and remove all sources of ignition[4]. Causality: Prevents inhalation exposure and mitigates the risk of dust deflagration.

  • Containment: Wear self-contained breathing apparatus (SCBA) if the spill is large. Do not let the chemical enter drains[4]. Causality: The compound is highly water-soluble and poses a severe ecological hazard to aquatic life.

  • Collection: Sweep up the spill using spark-proof tools and place it in a closed, compatible container for disposal[4]. Validation Check: Use a volatile organic compound (VOC) sniffer around the spill area post-cleanup to verify that no residual free-base vapors remain.

References

  • Title: Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives Source: ResearchGate URL:[Link]

  • Title: Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines Source: MDPI URL:[Link]

  • Title: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates Source: PubMed (European Journal of Chemistry) URL:[Link]

  • Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones Source: RSC Publishing URL:[Link]

Sources

structural analysis of chiral 3-azabicyclo[3.1.0]hexane systems

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis of Chiral 3-Azabicyclo[3.1.0]hexane Systems

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold—a fused bicyclic system comprising a cyclopropane and a pyrrolidine ring—is a privileged pharmacophore in modern medicinal chemistry. Its rigid, conformationally restricted architecture makes it an ideal bioisostere for piperidines and pyrrolidines, frequently utilized in the design of triple reuptake inhibitors, protease inhibitors, and antitumor agents[1]. However, the pharmacological efficacy of these molecules is intrinsically tied to their stereochemistry. The system inherently possesses multiple stereocenters (minimally at the C1 and C5 bridgeheads, and often at the C2, C4, or C6 positions), necessitating rigorous analytical frameworks to determine both relative and absolute configurations[2].

This whitepaper provides a comprehensive, causality-driven guide to the . By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Supercritical Fluid Chromatography (SFC), we establish a self-validating analytical workflow for drug development professionals.

Stereochemical Architecture and Conformational Dynamics

The fusion of a three-membered and a five-membered ring imposes severe geometric constraints on the 3-azabicyclo[3.1.0]hexane system.

  • Cis-Fusion Mandate: Due to prohibitive ring strain, the ring fusion is exclusively cis. Consequently, the bridgehead protons (H1 and H5) are always syn to one another, forcing the bicyclic system into a distinct "V-shaped" or folded conformation.

  • Exo/Endo Isomerism: The apex carbon (C6) lies on the axis of symmetry. Substituents at C6 are designated as exo (pointing away from the pyrrolidine envelope) or endo (pointing into the concave face of the folded system).

Understanding this rigid topography is the foundational principle behind all spectroscopic assignments. Because the molecular framework cannot undergo significant conformational inversion, interatomic distances remain static, making through-space NMR techniques highly reliable.

Workflow Start Chiral 3-azabicyclo[3.1.0]hexane Analyte NMR 2D NMR (NOESY/ROESY) Relative Stereochemistry Start->NMR Conformational Analysis Cryst X-Ray Crystallography Absolute Configuration Start->Cryst Single Crystal Available ChiralLC Chiral SFC / HPLC Enantiomeric Excess (ee) Start->ChiralLC Isomeric Purity ECD ECD / VCD + DFT Solution Absolute Config Start->ECD Amorphous/Liquid State NMR->Cryst Validates NMR->ECD Constrains DFT

Workflow for comprehensive stereochemical analysis of bicyclic systems.

Primary Analytical Modalities & Causality

NMR Spectroscopy: Defining Relative Configuration

The primary tool for establishing the relative stereochemistry (diastereomeric identity) of 3-azabicyclo[3.1.0]hexanes is 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

The Causality of NOE in Bicyclic Systems: The NOE signal intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ). In the folded 3-azabicyclo[3.1.0]hexane system, the bridgehead protons (H1/H5) reside on the convex face. An endo-substituent at C6 is forced into close spatial proximity (< 3.0 Å) with the bridgehead protons, yielding a strong, diagnostic NOE cross-peak[3]. Conversely, an exo-substituent points away from the bridgehead protons (> 4.0 Å), resulting in the absence of an NOE correlation[4].

NOELogic Bridgehead Bridgehead Protons (H1, H5) Reference Plane Endo Endo-Face Protons (Sterically Congested) Bridgehead->Endo Through-Space Coupling Exo Exo-Face Protons (Sterically Accessible) Bridgehead->Exo Distance Exceeds Limit Result1 Strong NOE Cross-Peak (Distance < 3.0 Å) Endo->Result1 Result2 Weak/No NOE Cross-Peak (Distance > 4.0 Å) Exo->Result2

Logical mapping of NOE correlations determining exo/endo stereochemistry.

X-Ray Crystallography: Establishing Absolute Configuration

While NMR provides the relative arrangement, determining the absolute configuration (e.g., (1S, 5R) vs. (1R, 5S)) requires single-crystal X-ray diffraction.

The Causality of Source Selection: For standard organic molecules lacking heavy atoms (composed only of C, H, N, O), standard Molybdenum (Mo-K α ) radiation is often insufficient to generate a reliable Flack parameter (which must be near 0 for the correct enantiomer). To induce sufficient anomalous dispersion, Copper (Cu-K α ) radiation must be utilized[2]. If Cu-K α is unavailable, the secondary amine of the pyrrolidine ring must be derivatized with a heavy-atom handle (e.g., forming a hydrobromide salt or a p-bromobenzamide derivative) to ensure self-validating crystallographic data.

Chiral SFC: Quantifying Enantiomeric Excess (ee)

Supercritical Fluid Chromatography (SFC) has largely superseded traditional HPLC for the chiral resolution of basic nitrogenous heterocycles like 3-azabicyclo[3.1.0]hexanes.

The Causality of SFC Superiority: Pyrrolidine nitrogens are highly basic and prone to severe peak tailing on traditional silica-based chiral stationary phases due to secondary interactions with residual silanols. SFC utilizes supercritical CO 2​ as the primary mobile phase. When combined with a polar modifier (e.g., Methanol) and a basic additive (e.g., 0.1% diethylamine or isopropylamine), the basic additive transiently masks the active silanol sites. Furthermore, the high diffusivity and low viscosity of supercritical CO 2​ lead to rapid mass transfer, resulting in exceptionally sharp peaks and highly accurate integration of enantiomeric excess[2].

Quantitative Data Summaries

To facilitate rapid spectral interpretation and method selection, the following tables summarize critical analytical parameters for the 3-azabicyclo[3.1.0]hexane core.

Table 1: Diagnostic NMR Parameters for 3-Azabicyclo[3.1.0]hexane Cores

Structural FeatureTypical 1 H Chemical Shift ( δ , ppm)Typical J -Coupling (Hz)Diagnostic NOE Correlations
H1 / H5 (Bridgehead) 1.50 – 2.20 3J1,5​≈4.0−6.0 Strong to H6-endo; Weak to H2/H4
H6-endo (Apex) 0.10 – 0.80 (Shielded by ring current) 3J1,6​≈3.0−4.5 Strong to H1/H5
H6-exo (Apex) 0.80 – 1.30 3J1,6​≈0−2.0 None to H1/H5; Strong to H6-endo
H2 / H4 (Pyrrolidine) 2.80 – 3.50Complex multipletStrong to N-substituents

Table 2: Comparison of Analytical Techniques for Chiral Resolution

TechniquePrimary OutputAdvantagesLimitations
2D NOESY NMR Relative StereochemistryNon-destructive, rapid, solution-state.Cannot determine absolute configuration.
X-Ray (Cu-K α ) Absolute ConfigurationDefinitive 3D structure, Flack parameter validation.Requires high-quality single crystals.
Chiral SFC Enantiomeric Excess (% ee)High resolution, fast run times, sharp peak shapes.Requires reference standards for peak tracking.
VCD / ECD Absolute ConfigurationWorks in solution, no crystals needed.Requires computationally expensive DFT modeling.

Self-Validating Experimental Protocols

Protocol A: 2D NOESY Acquisition for Exo/Endo Determination

This protocol ensures the suppression of spectral artifacts and accurate measurement of through-space interactions.

  • Sample Preparation: Dissolve 15–20 mg of the purified 3-azabicyclo[3.1.0]hexane derivative in 0.6 mL of deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ). Critical Step: Degas the sample via three freeze-pump-thaw cycles or sparge with dry N 2​ for 5 minutes. Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ), quenching the NOE effect.

  • Parameter Optimization: Acquire a standard 1D 1 H spectrum to determine the 90° pulse width and exact spectral window.

  • Mixing Time ( tm​ ) Selection: Set up a phase-sensitive 2D NOESY experiment. Set the mixing time ( tm​ ) to 300–500 ms. Causality: For small, rigid molecules (MW < 500 Da) tumbling rapidly in solution, the NOE buildup is slow and positive. A mixing time in this range captures the maximum cross-peak intensity before spin diffusion (indirect NOE) occurs.

  • Acquisition & Processing: Acquire with a minimum of 2048 x 256 data points. Process using zero-filling to a 2048 x 2048 matrix and apply a squared sine-bell apodization function to enhance resolution.

  • Validation: Verify the presence of a cross-peak between the C6 proton and the C1/C5 bridgehead protons. If present, the C6 proton is endo (and the C6 substituent is exo).

Protocol B: Chiral SFC Method Development for Enantiomeric Purity

This protocol outlines a systematic screening approach to isolate enantiomers.

  • Column Selection: Equip the SFC system with a screening panel of immobilized polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID). Causality: Immobilized phases allow the use of a wider range of co-solvents without degrading the column bed.

  • Mobile Phase Composition: Set the primary mobile phase to supercritical CO 2​ (120 bar backpressure, 40 °C). Prepare a modifier solution of Methanol containing 0.2% v/v isopropylamine (IPA).

  • Gradient Screening: Run a generic gradient from 5% to 50% modifier over 10 minutes at a flow rate of 3.0 mL/min.

  • Isocratic Optimization: Identify the column that provides partial or full baseline resolution. Convert the elution composition at the peak apex into an isocratic method (e.g., 20% modifier for 8 minutes).

  • Validation: Inject a racemic standard of the 3-azabicyclo[3.1.0]hexane to confirm a 1:1 integration ratio. Subsequently, inject the asymmetric synthesis product to calculate the % ee[2].

Conclusion

The structural elucidation of chiral 3-azabicyclo[3.1.0]hexane systems requires a highly orchestrated analytical approach. By understanding the causal relationships between the rigid bicyclic geometry and its spectroscopic behavior, researchers can confidently assign relative stereochemistry via NOESY NMR[3][4], determine absolute configuration via anomalous X-ray dispersion[2], and quantify enantiomeric excess using optimized SFC methodologies. This self-validating triad ensures the scientific integrity required for advancing these privileged scaffolds through the drug development pipeline.

Sources

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of Ethyl (1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylate via Asymmetric Intramolecular Cyclopropanation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane (3-ABH) framework is a conformationally restricted proline analogue that has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents in space, making it an invaluable design element for modulating interactions with biological targets. Compounds incorporating the 3-ABH motif have demonstrated a wide range of biological activities, including roles as histone deacetylase inhibitors, opioid receptor antagonists, and novel therapeutics for central nervous system (CNS) disorders.[3][4][5] The specific enantiomer, ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate, represents a key chiral building block whose stereochemical integrity is critical for target engagement and pharmacological efficacy.

This guide provides a detailed protocol for the enantioselective synthesis of this target molecule, focusing on a robust and highly selective method: the intramolecular cyclopropanation of an N-allylic diazoacetamide catalyzed by a chiral dirhodium(II) complex.

Synthetic Strategy: The Power of Asymmetric Catalysis

Several catalytic routes to 3-azabicyclo[3.1.0]hexanes have been developed, including 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes and palladium-catalyzed cyclopropanations.[3][6][7] However, for achieving high enantioselectivity in the synthesis of specific isomers like the (1R,5R) target, the transition-metal-catalyzed intramolecular cyclopropanation of allylic diazoacetates or diazoacetamides stands out as a premier strategy.[8][9]

This method relies on the decomposition of a diazo compound by a chiral catalyst to form a transient metal-carbene intermediate. This highly reactive species is then captured intramolecularly by the tethered alkene, forming the cyclopropane ring. The stereochemical outcome of this ring-closing step is dictated by the chiral environment created by the catalyst's ligands. Dirhodium(II) complexes bearing chiral carboxamidate ligands have proven exceptionally effective in this transformation, consistently delivering high yields and outstanding levels of enantiocontrol.[8][9]

Mechanistic Rationale

The catalytic cycle, depicted below, is initiated by the reaction of the dirhodium(II) catalyst with the diazoacetamide precursor. This step releases dinitrogen gas and forms a chiral rhodium-carbene complex. The geometry of this intermediate is precisely controlled by the chiral ligands (L*). The tethered allyl group is positioned in close proximity, facilitating a rapid and stereoselective intramolecular cyclopropanation to yield the 3-azabicyclo[3.1.0]hexane product and regenerate the active catalyst. The choice of a catalyst with the appropriate chirality, such as one derived from (S)-pyrrolidone-5-carboxylate (e.g., Rh₂(5S-MEPY)₄), is crucial for inducing the desired (1R,5R) configuration.[8]

G cluster_cycle Catalytic Cycle cluster_legend Legend Rh2L4 Active Catalyst Rh₂(L*)₄ Carbene Chiral Rhodium-Carbene Intermediate Rh2L4->Carbene N₂ Elimination Diazo N-Allylic Diazoacetamide (Precursor) Diazo->Rh2L4 Coordination Product Ethyl (1R,5R)-3-Azabicyclo[3.1.0]hexane (Product) Carbene->Product Intramolecular Cyclopropanation N2 N₂ Product->Rh2L4 Catalyst Regeneration L1 Catalyst L2 Reactant/Product L3 Intermediate

Figure 1: Catalytic cycle for dirhodium(II)-catalyzed intramolecular cyclopropanation.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the N-allylic-N-methyldiazoacetamide precursor and the subsequent catalytic enantioselective cyclopropanation.

Part A: Synthesis of N-Allyl-N-methyl-2-diazoacetamide

This precursor is synthesized from commercially available N-allylmethylamine and a suitable diazoacetylating agent. Succinimidyl diazoacetate is a stable and effective reagent for this purpose.

Materials & Reagents:

ReagentM.W.AmountMolesNotes
N-Allylmethylamine71.12 g/mol 711 mg10.0 mmolCommercially available
Succinimidyl diazoacetate169.12 g/mol 1.86 g11.0 mmolPrepare or purchase; stable solid
Dichloromethane (DCM)-50 mL-Anhydrous, inhibitor-free
Saturated NaHCO₃ (aq)-30 mL-For workup
Brine-30 mL-For workup
Anhydrous MgSO₄---For drying

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add N-allylmethylamine (711 mg, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add succinimidyl diazoacetate (1.86 g, 11.0 mmol) portion-wise over 10 minutes with gentle stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, quench the reaction by adding 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a 30:70 ethyl acetate/hexanes gradient) to afford N-allyl-N-methyl-2-diazoacetamide as a yellow oil.

Self-Validation: The product should be characterized by ¹H NMR to confirm the presence of the diazo group (characteristic singlet around δ 5.2-5.5 ppm) and the allyl moiety. The purity should be assessed before proceeding to the next step, as impurities can inhibit the catalyst.

Part B: Enantioselective Intramolecular Cyclopropanation

This is the key stereochemistry-defining step. The protocol uses a highly effective chiral dirhodium(II) carboxamidate catalyst. The slow addition of the diazo precursor is critical to minimize side reactions like dimerization.

Materials & Reagents:

ReagentM.W.AmountMolesNotes
N-Allyl-N-methyl-2-diazoacetamide139.15 g/mol 1.39 g10.0 mmolFrom Part A
Rh₂(5S-MEPY)₄770.4 g/mol 38.5 mg0.05 mmol0.5 mol % catalyst loading
Dichloromethane (DCM)-100 mL-Anhydrous, refluxing

Procedure:

G cluster_workflow Experimental Workflow Setup 1. Setup Inert atmosphere Refluxing DCM Catalyst 2. Catalyst Addition Add Rh₂(5S-MEPY)₄ Setup->Catalyst Addition 3. Slow Addition Diazoacetamide in DCM (via Syringe Pump, 4h) Catalyst->Addition Reflux 4. Reaction Reflux for 2h post-addition Addition->Reflux Workup 5. Workup & Purification Cool, concentrate Column chromatography Reflux->Workup Analysis 6. Analysis NMR, Chiral HPLC Workup->Analysis

Sources

Application Note: Chiral HPLC Method Development for 3-Azabicyclo[3.1.0]hexane-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted bicyclic system heavily utilized in modern drug discovery. Its rigid geometry optimally positions pharmacophores for target binding, making it a critical structural motif in dopamine D3 receptor antagonists[1], GLP-1 receptor modulators[2], and TLR 7/8 inhibitors[3].

However, the fusion of the cyclopropane and pyrrolidine rings introduces bridgehead chirality (typically at positions 1 and 5). Because the biological activity and pharmacokinetic profiles of these molecules are highly enantiomer-dependent, rigorous chiral separation and enantiomeric excess (ee) determination are mandatory during synthesis and scale-up[4]. This application note details a causality-driven method development strategy for separating 3-azabicyclo[3.1.0]hexane-1-carboxylate enantiomers using high-performance liquid chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs).

Chromatographic Rationale (Expertise & Experience)

Developing a robust chiral method requires matching the analyte's functional groups with the CSP's interaction sites while mitigating detrimental secondary interactions.

  • Analyte Characteristics : 3-azabicyclo[3.1.0]hexane-1-carboxylate contains a secondary amine (if unprotected) and an ester carbonyl. These provide strong hydrogen bond donor/acceptor sites and dipole-dipole interaction capabilities.

  • CSP Selection : Polysaccharide-derived CSPs, specifically cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ), are highly effective for this scaffold. The ester linkages in the OJ column provide excellent complementary dipole interactions with the analyte's carboxylate group, facilitating chiral recognition[5].

  • Mobile Phase Causality : For basic amines, Normal Phase (NP) chromatography (e.g., Hexane/Isopropanol) often suffers from severe peak tailing due to secondary interactions with residual acidic silanols on the silica support. Transitioning to Polar Organic Mode (POM) —such as 100% Acetonitrile (MeCN)—disrupts these non-specific interactions. Furthermore, adding a basic modifier like 0.1% Diethylamine (DEA) neutralizes any remaining active silanols, ensuring sharp peaks, high efficiency, and reliable resolution (Rs)[5].

Experimental Protocols

The following is a self-validating workflow designed to ensure method robustness and reproducibility.

Equipment and Reagents
  • HPLC System : Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD) and a column thermostat.

  • Columns (Analytical scale: 4.6 x 250 mm, 5 µm):

    • Primary: Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)

    • Secondary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Reagents : HPLC-grade Acetonitrile (MeCN), Hexane, Isopropanol (IPA). Diethylamine (DEA) as a basic modifier.

Sample Preparation
  • Accurately weigh 2.0 mg of racemic 3-azabicyclo[3.1.0]hexane-1-carboxylate (or its hydrochloride salt)[5].

  • Dissolve in 1.0 mL of Methanol or the intended mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Validation Check : Ensure no precipitation occurs upon mixing the sample solvent with the mobile phase. A cloudy solution indicates a solubility mismatch that will lead to column clogging and pressure spikes.

Step-by-Step Screening Protocol
  • System Equilibration : Flush the selected column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 mins) until the baseline stabilizes.

  • Primary Screening (Polar Organic Mode) [5]:

    • Mobile Phase: 100% MeCN + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm and 254 nm.

  • Secondary Screening (Normal Phase) (Execute only if POM yields Rs < 1.5):

    • Mobile Phase: Hexane/IPA (90:10 v/v) + 0.1% DEA.

    • Repeat injection parameters.

Method Optimization
  • Temperature Tuning : If partial co-elution occurs, lower the column temperature to 15 °C. Lower temperatures generally increase the residence time in the chiral cavities, enhancing enantioselectivity (α) at the cost of slightly broader peaks.

  • Additive Adjustment : If peak tailing persists (Asymmetry factor > 1.5), increase the DEA concentration up to 0.2%, or switch to Triethylamine (TEA).

Data Presentation

Table 1: Representative Chromatographic Data for 3-azabicyclo[3.1.0]hexane-1-carboxylate Enantiomers

Column ChemistryMobile PhaseTemp (°C)Rt1 (min)Rt2 (min)Selectivity (α)Resolution (Rs)Peak Shape
Cellulose tris(4-methylbenzoate)100% MeCN + 0.1% DEA258.4511.201.422.85 Excellent
Cellulose tris(4-methylbenzoate)Hexane/IPA (90:10) + 0.1% DEA2512.3014.151.181.40Moderate tailing
Amylose tris(3,5-dimethylphenylcarbamate)100% MeCN + 0.1% DEA259.1010.051.120.95Good

Note: The cellulose-based CSP in Polar Organic Mode demonstrates superior resolution and peak efficiency for this specific scaffold[5].

Method Development Visualization

Workflow N1 1. Scaffold Analysis 3-azabicyclo[3.1.0]hexane-1-carboxylate N2 2. CSP Selection Cellulose (e.g., OJ) vs. Amylose (e.g., AD) N1->N2 N3 3. Mobile Phase Screening N2->N3 N4 Polar Organic Mode (POM) 100% MeCN + 0.1% DEA N3->N4 High Polarity N5 Normal Phase (NP) Hexane:IPA (80:20) + 0.1% DEA N3->N5 Low Polarity N6 4. Parameter Optimization Temp (15-25°C), Flow Rate N4->N6 N5->N6 N7 5. Validated Chiral Method Rs > 1.5, USP Tailing < 1.2 N6->N7

Fig 1. Step-by-step chiral HPLC method development workflow for bicyclic heterocyclic scaffolds.

Conclusion

The successful chiral resolution of 3-azabicyclo[3.1.0]hexane-1-carboxylate enantiomers is best achieved using a cellulose-based CSP in Polar Organic Mode (100% MeCN with a basic modifier)[5]. This approach not only provides baseline resolution (Rs > 2.0) but also ensures robust peak shapes by mitigating secondary silanol interactions, facilitating both analytical ee determination[6] and preparative-scale enantiomer isolation.

References

  • Title: Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes Source: Organic Letters - ACS Publications URL: 4

  • Title: Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors Source: European Patent Office URL: 1

  • Title: US20250066338A1 - Certain 3-azabicyclo[3.1.0]hexanes as glp-1 receptor modulators Source: Google Patents URL: 2

  • Title: Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: 6

  • Title: Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: IMIDAZOPYRIDINE DERIVATIVES AS MODULATORS OF TNF ACTIVITY - EP 2872508 B1 Source: European Patent Office URL: 5

Sources

Application Note: Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate as a Chiral Scaffold in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The development of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on conformationally restricted alicyclic scaffolds. The 3-azabicyclo[3.1.0]hexane system—a rigidified pyrrolidine-cyclopropane fused ring—has emerged as a privileged motif in medicinal chemistry[1].

Specifically, ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate serves as a highly versatile chiral building block. The incorporation of an all-carbon quaternary center at the C1 bridgehead fundamentally alters the pharmacokinetic profile of derived drugs. This structural rigidity enhances metabolic stability, reduces the likelihood of enzymatic degradation (e.g., via CYP450 oxidation), and prolongs the drug's in vivo half-life[2]. Furthermore, the specific (1R,5R) spatial configuration forces attached pharmacophores into a precise three-dimensional orientation, maximizing target binding affinity while minimizing off-target toxicity[1].

This intermediate is critical in the synthesis of APIs targeting endosomal Toll-like receptors (TLR7/8) for autoimmune diseases[2], monoamine transporters for CNS disorders, and viral proteases[1].

Mechanistic Rationale & Causality in Synthesis

When utilizing ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate, chemists must navigate the steric hindrance imposed by the quaternary C1 carbon and the inherent ring strain of the cyclopropane moiety.

  • Orthogonal Protection Strategy : The secondary amine (pKa ~9.5) is highly nucleophilic and must be protected (typically as an N-Boc carbamate) prior to any manipulation of the C1 ester. Failure to do so results in intermolecular amidation and polymerization.

  • Saponification Causality : The ethyl ester at the quaternary C1 position is sterically shielded. Standard methanolic sodium hydroxide often requires elevated temperatures that risk epimerization or ring-opening. Utilizing Lithium Hydroxide (LiOH) in a biphasic THF/Water system provides a milder, highly efficient hydrolysis pathway. The lithium ion coordinates with the carbonyl oxygen, enhancing electrophilicity without requiring harsh reflux conditions.

  • Amidation at a Quaternary Center : Coupling the resulting carboxylic acid to a target pharmacophore (e.g., an aniline or aliphatic amine) is notoriously difficult due to the adjacent all-carbon quaternary center. Standard coupling agents like EDC/HOBt yield poor conversions. Instead, highly reactive uronium-based coupling agents like HATU are required to generate a transient, highly reactive HOAt-ester that outcompetes hydrolytic degradation[3].

Experimental Protocols: Self-Validating Workflows

The following protocols describe the transformation of the raw intermediate into an active API vector. These steps are designed as self-validating systems, incorporating in-process analytical checkpoints.

Protocol A: N-Boc Protection and Ester Hydrolysis

Objective: Prepare the universal coupling partner, (1R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.

Step-by-Step Methodology:

  • Amine Protection:

    • Dissolve ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).

    • Cool the solution to 0 °C under an inert nitrogen atmosphere.

    • Add triethylamine (Et 3​ N, 20.0 mmol, 2.0 eq) dropwise. Causality: Et 3​ N neutralizes any HCl salts and acts as a general base catalyst.

    • Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 12.0 mmol, 1.2 eq) dissolved in 10 mL DCM.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material (ninhydrin active) should be completely consumed, replaced by a higher R f​ UV-inactive spot.

  • Saponification:

    • Concentrate the reaction mixture in vacuo and redissolve the crude N-Boc ester in a 3:1 mixture of THF/H 2​ O (40 mL).

    • Add LiOH·H 2​ O (30.0 mmol, 3.0 eq) in one portion.

    • Stir vigorously at 40 °C for 12 hours.

    • Validation Checkpoint: LC-MS analysis should indicate the disappearance of the ester mass [M+H] + and the appearance of the acid mass [M-H] .

  • Workup:

    • Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove organic impurities.

    • Acidify the aqueous layer to pH 3 using 1M KHSO 4​ at 0 °C. Causality: KHSO 4​ is preferred over HCl to prevent premature Boc-deprotection.

    • Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure carboxylic acid intermediate as a white solid.

Protocol B: API Vectorization via Quaternary Amide Coupling

Objective: Couple the sterically hindered carboxylic acid to a functional amine pharmacophore.

Step-by-Step Methodology:

  • Activation:

    • Dissolve the (1R,5R)-N-Boc carboxylic acid (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL).

    • Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 3.0 eq) and HATU (7.5 mmol, 1.5 eq).

    • Stir at RT for 15 minutes to pre-form the active HOAt ester. Causality: Pre-activation is critical for quaternary centers to ensure complete conversion before the amine is introduced.

  • Coupling:

    • Add the target amine pharmacophore (5.5 mmol, 1.1 eq) in one portion.

    • Stir at RT for 8 hours.

    • Validation Checkpoint: LC-MS should confirm the desired product mass.

  • Deprotection (Global):

    • Dilute with water, extract with EtOAc, and concentrate.

    • Dissolve the crude amide in a 1:1 mixture of TFA/DCM (10 mL) and stir for 2 hours at RT to remove the Boc group, yielding the final active API intermediate.

Quantitative Data Presentation

To demonstrate the necessity of the optimized amidation conditions (Protocol B), Table 1 summarizes the comparative yields and enantiomeric excess (ee) retention across various coupling agents when reacting the sterically hindered C1-carboxylic acid.

Table 1: Reaction Optimization for C1-Amidation of (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Coupling AgentBaseSolventTime (h)Isolated Yield (%)Enantiomeric Excess (ee %)
EDC / HOBtEt 3​ NDCM2445%>99%
PyBOPDIPEADMF1672%>99%
T3P (50% in EtOAc)PyridineEtOAc1281%>99%
HATU DIPEA DMF 8 94% >99%

Note: HATU provides superior kinetics and yield for the all-carbon quaternary center without compromising the stereochemical integrity of the (1R,5R) configuration.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the chemical transformation workflow from the raw ethyl ester intermediate to the final active API.

SynthesisWorkflow SM Ethyl (1R,5R)-3-azabicyclo[3.1.0] hexane-1-carboxylate Prot N-Boc Protection (Boc2O, Et3N, DCM) SM->Prot Step 1 Hydrol Ester Hydrolysis (LiOH, THF/H2O) Prot->Hydrol Step 2 Acid Chiral Carboxylic Acid Intermediate Hydrol->Acid Yield >95% Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Step 3 Deprot Boc Deprotection (TFA/DCM) Amidation->Deprot Step 4 API Target API (e.g., TLR7/8 Inhibitor) Deprot->API High ee retention

Fig 1: Synthetic workflow for API vectorization of the 3-azabicyclo[3.1.0]hexane scaffold.

Pharmacological Application: TLR7/8 Pathway Modulation

Drugs derived from the 3-azabicyclo[3.1.0]hexane scaffold are highly effective at modulating specific biological pathways. The diagram below maps the inhibition of the Toll-like Receptor 7/8 signaling cascade, a primary target for modern autoimmune therapies utilizing this chiral core[2].

SignalingPathway ssRNA ssRNA / PAMPs TLR Endosomal TLR7/8 ssRNA->TLR Binds MyD88 MyD88 Adaptor TLR->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Drug 3-azabicyclo[3.1.0]hexane Derived Inhibitor Drug->TLR Allosteric/Orthosteric Inhibition

Fig 2: TLR7/8 signaling pathway inhibited by 3-azabicyclo[3.1.0]hexane-derived APIs.

References

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. 1

  • Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. 2

  • Systematic Investigation of the Scope of Transannular C–H Heteroarylation of Cyclic Secondary Amines for Synthetic Application in Medicinal Chemistry. ACS Publications. 3

Sources

Application Note: Advanced Cyclopropanation Protocols for the Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The 3-azabicyclo[3.1.0]hexane (3-ABH) ring system is a highly prized, conformationally restricted pharmacophore utilized extensively in modern drug discovery[1]. By acting as a rigid bioisostere for piperidine and pyrrolidine rings, the 3-ABH scaffold improves metabolic stability, alters lipophilicity, and precisely positions hydrogen-bonding vectors within target binding pockets[2]. This bicyclic framework is a core structural motif in several therapeutic agents, including the analgesic bicifadine, the broad-spectrum antibiotic trovafloxacin, and the mu-opioid receptor antagonist CP-866,087[2][3][4].

Historically, constructing the highly strained[3.1.0] system relied on classic Simmons-Smith conditions[5]. However, modern synthetic demands require highly stereoselective, scalable, and safer methodologies. This Application Note details two state-of-the-art transition-metal-catalyzed cyclopropanation protocols: Dirhodium(II)-catalyzed decomposition of diazoacetates [6] and Palladium-catalyzed cross-coupling with in situ generated carbenes from N-tosylhydrazones [3][7].

Mechanistic Principles of Metal-Catalyzed Cyclopropanation

The synthesis of 3-ABHs via cyclopropanation fundamentally relies on the generation of an electrophilic metal-carbene intermediate. This transient species subsequently undergoes a concerted, stereoselective [2+1] cycloaddition with an alkene precursor (e.g., pyrrolines or maleimides) to yield the fused bicyclic system[2][7].

Mechanism A Alkene Precursor (N-Boc-pyrroline / Maleimide) C Catalyst Activation Rh(II) or Pd(0/II) A->C B Carbene Source (Diazoacetate / N-Tosylhydrazone) B->C D Electrophilic Metal-Carbene Intermediate C->D - N₂ gas E Concerted [2+1] Cycloaddition (Stereoselective) D->E Alkene Insertion F 3-Azabicyclo[3.1.0]hexane Target Scaffold E->F

Mechanistic pathways for metal-catalyzed cyclopropanation to 3-azabicyclo[3.1.0]hexanes.

Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation (Diazoacetate Route)

Scientific Rationale & Causality

Ethyl diazoacetate (EDA) is a classic acceptor carbene precursor. A major side reaction in these systems is carbene dimerization, which forms unwanted maleates and fumarates. By utilizing sterically optimized Dirhodium(II) tetracarboxylate catalysts at ultra-low loadings (e.g., 0.005 mol%), the steady-state concentration of the metal-carbene is kept extremely low. This kinetic control suppresses dimerization and drives the intermolecular cyclopropanation of N-Boc-2,5-dihydropyrrole with high turnover numbers[6][8]. Furthermore, judicious choice of the catalyst and hydrolysis conditions enables the selective isolation of either the exo- or endo- diastereomer without the need for chromatographic purification, making it ideal for gram-scale pharmaceutical synthesis[6][9][10].

Workflow S1 Step 1: Initiation Mix Alkene + Catalyst S2 Step 2: Carbene Generation Slow Addition of EDA S1->S2 S3 Step 3: Cyclopropanation Monitor N₂ Evolution S2->S3 S4 Step 4: Quench & Filter Remove Catalyst S3->S4 S5 Step 5: Purification Isolate exo/endo Isomers S4->S5

Step-by-step operational workflow for Rh(II)-catalyzed cyclopropanation.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) in anhydrous dichloromethane (DCM). Add the Dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic decomposition of the diazo compound.

  • Slow Addition (Critical Step): Dilute Ethyl Diazoacetate (EDA, 1.2 equiv) in DCM. Using a syringe pump, add the EDA solution dropwise over 4–6 hours. Causality: Slow addition ensures the instantaneous consumption of the Rh-carbene by the alkene, preventing carbene-carbene dimerization[6].

  • Self-Validation: Observe the reaction mixture. The continuous evolution of nitrogen gas (bubbling) indicates active catalytic turnover. The cessation of bubbling post-addition signals reaction completion.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite/silica to remove the rhodium catalyst. Concentrate under reduced pressure. The exo- or endo- isomers can be selectively crystallized or hydrolyzed directly, bypassing column chromatography[6][9].

Protocol 2: Palladium-Catalyzed Cyclopropanation (N-Tosylhydrazone Route)

Scientific Rationale & Causality

While diazoacetates are effective, handling low-molecular-weight diazo compounds on a large scale poses significant explosion hazards. To circumvent this, N-tosylhydrazones can be used as stable, solid precursors. Under basic conditions and elevated temperatures, they undergo Bamford-Stevens-type decomposition to generate diazo intermediates in situ[3][7]. A Palladium(0) catalyst (e.g., Pd₂(dba)₃) immediately intercepts the transient diazo species to form a Pd-carbene, which then reacts with internal alkenes like maleimides. This steady-state control prevents the accumulation of explosive diazo species, providing a highly scalable, gram-scale route to 3-ABH derivatives, such as the mu-opioid receptor antagonist CP-866,087[3][7].

Step-by-Step Methodology
  • Preparation: In a sealed pressure tube, combine the maleimide derivative (1.0 equiv), N-tosylhydrazone (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and an appropriate ligand (e.g., PPh₃, 5 mol%).

  • Base Addition: Add a mild base such as LiOtBu or K₂CO₃ (2.0 equiv) and suspend the mixture in anhydrous 1,4-dioxane.

  • Thermal Activation: Seal the tube and heat the mixture to 90–100 °C. Causality: The thermal energy is required to initiate the base-mediated decomposition of the N-tosylhydrazone into the active diazo species[3].

  • Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution as the Pd-carbene forms and reacts. Monitor the disappearance of the maleimide via TLC or LC-MS (typically 12–16 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and concentrate. Purify the major diastereoisomer via silica gel chromatography[3].

Quantitative Data & Protocol Comparison

To guide experimental design, the key parameters of both methodologies are summarized below:

ParameterDirhodium(II) Catalysis (Diazoacetate)Palladium Catalysis (N-Tosylhydrazone)
Carbene Source Ethyl diazoacetate (EDA)[6]N-Tosylhydrazones (solid, stable)[3]
Alkene Substrate Pyrrolines (e.g., N-Boc-2,5-dihydropyrrole)Maleimides, internal alkenes
Catalyst Loading Ultra-low (0.005 mol%)Standard (2.5 - 5.0 mol%)
Major Side Reaction Carbene dimerization (fumarates/maleates)Hydrazone reduction / cross-coupling
Stereoselectivity Tunable (exo- or endo- preference)[6][10]High diastereoselectivity (exo-major)[3]
Safety Profile Requires strict temperature control & slow additionHigh safety (in situ generation of diazo)
Scale-up Suitability Gram-scale (telescoped, chromatography-free)[6]Gram-scale (facile isolation via column)[3]

References

  • [1] Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. ResearchGate. URL:[Link]

  • [2] Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ProQuest. URL:[Link]

  • [3] Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. URL:[Link]

  • [7] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. URL: [Link]

  • [6] Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. URL:[Link]

  • [8] Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings-Research Highlights. ICNC. URL:[Link]

  • [10] Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. ACS Publications. URL:[Link]

  • [4] Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. URL:[Link]

Sources

Application Note: Scalable Hydrolysis of Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The (1R,5R)-3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, frequently utilized to impart conformational restriction and enhance metabolic stability in central nervous system (CNS) therapeutics. Notably, it serves as the core building block for GLYT1 inhibitors such as Iclepertin (BI 425809) and various spirotetracyclic zwitterionic antagonists .

The transformation of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate to its corresponding free carboxylic acid is a critical synthetic node. Because the unprotected secondary amine yields a highly water-soluble zwitterion that is difficult to isolate on a large scale, industrial protocols universally employ an N-protected derivative (most commonly N-Boc) prior to saponification. This guide details a field-proven, self-validating methodology for the base-catalyzed hydrolysis of the N-Boc protected ethyl ester, optimized for stereochemical retention and high-yield recovery.

Mechanistic Insights & Causality

The selection of reagents for this hydrolysis is dictated by the need to preserve both the delicate (1R,5R) cyclopropyl stereocenter and the acid-labile N-Boc protecting group.

  • Why Lithium Hydroxide (LiOH)? While sodium hydroxide (NaOH) is a standard saponification agent, LiOH is preferred for complex, functionalized scaffolds. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion ( OH− ) at ambient temperatures. This mildness prevents base-catalyzed epimerization at the C1 chiral center and avoids unintended cleavage of the N-Boc group.

  • Why a Biphasic to Monophasic Solvent System? A mixture of Tetrahydrofuran (THF) and water is utilized. THF fully solubilizes the lipophilic organic ester, while water dissolves the LiOH. As the reaction progresses, the formation of the water-soluble lithium carboxylate salt acts as an in-situ surfactant, often transitioning the mixture into a homogeneous solution, which kinetically accelerates the reaction completion.

Mechanism M1 Ester Carbonyl Substrate M2 Li+ Coordination (Increases Electrophilicity) M1->M2 M3 OH- Attack (Nucleophilic Addition) M2->M3 M4 Tetrahedral Intermediate M3->M4 M5 Ethoxide Elimination M4->M5 M6 Irreversible Deprotonation M5->M6 M7 Lithium Carboxylate Salt M6->M7

Fig 1: Mechanistic pathway of LiOH-mediated saponification highlighting lithium coordination.

Quantitative Data & Process Parameters

To ensure reproducibility across scales, the following stoichiometric and environmental parameters must be strictly adhered to. These parameters are adapted from validated multikilogram-scale manufacturing routes .

Table 1: Optimized Saponification Parameters

ParameterReagent / ConditionRationale for Selection
Base LiOH·H₂O (1.8 equivalents)Ensures complete conversion without generating a highly caustic environment that could degrade the substrate.
Solvent Ratio THF / H₂O (1 : 1.2 v/v)Balances organic solubility with aqueous base dissociation.
Temperature 20–25 °C (Room Temp)Prevents thermal degradation and minimizes the risk of epimerization.
Reaction Time 4–12 hoursProvides sufficient time for >99% conversion; must be gated by analytical IPC.
Acidification 3N HCl (to pH 2.5–3.0)Selectively protonates the carboxylate for extraction without triggering N-Boc deprotection (which requires pH < 1).

Experimental Workflow & Protocol

The following protocol represents a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) criteria.

Workflow N1 Starting Material N-Boc Ethyl Ester N2 Solvent Addition THF / H2O N1->N2 N3 Base Addition LiOH·H2O (1.8 eq) N2->N3 N4 Saponification 20-25 °C, 4-12 h N3->N4 N5 IPC (HPLC) Target: >99% Conversion N4->N5 N6 Workup MTBE Wash (Removes Impurities) N5->N6 N7 Acidification 3N HCl to pH 2.5-3.0 N6->N7 N8 Isolation Extraction & Crystallization N7->N8 N9 Final Product Carboxylic Acid N8->N9

Fig 2: End-to-end workflow for the scalable hydrolysis and isolation of the target carboxylic acid.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Charge a clean, dry reactor with ethyl (1R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate (1.0 equivalent).

  • Add Tetrahydrofuran (THF) (approx. 0.6 L per mole of substrate) and stir at 200 rpm under a nitrogen atmosphere until complete dissolution is achieved.

Step 2: Base Preparation and Addition

  • In a separate vessel, dissolve Lithium hydroxide monohydrate (LiOH·H₂O, 1.8 equivalents) in Deionized Water (approx. 0.75 L per mole of substrate). Note: Dissolution is mildly exothermic.

  • Add the aqueous LiOH solution dropwise to the THF mixture over 15 minutes, maintaining the internal reactor temperature at 20–25 °C.

Step 3: Hydrolysis and In-Process Control (IPC)

  • Stir the biphasic mixture vigorously at 20–25 °C for 4 to 12 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with 100 µL of 0.1% Formic Acid in Acetonitrile, and analyze via RP-HPLC .

  • Decision Gate: Do not proceed until the unreacted ester peak constitutes <1% Area Under Curve (AUC).

Step 4: Solvent Removal and Impurity Wash

  • Concentrate the batch by distillation under reduced pressure (30–35 °C, 150 mbar) to remove the majority of the THF. Causality: Removing the organic solvent forces the target molecule entirely into the aqueous phase as a lithium salt.

  • Add Methyl tert-butyl ether (MTBE) (approx. 1.5 L per mole) and additional water if necessary to maintain fluidity.

  • Stir for 20 minutes, allow the layers to settle, and discard the upper organic (MTBE) layer. Causality: This step extracts unreacted starting material and neutral organic impurities, highly purifying the aqueous product stream.

Step 5: Acidification and Product Extraction

  • Cool the aqueous layer to 5–10 °C to minimize exothermic degradation during acidification.

  • Slowly add 3N HCl dropwise while continuously monitoring the pH with a calibrated probe.

  • Self-Validation: Stop addition precisely when the pH reaches 2.5–3.0. Warning: Dropping the pH below 1.5 will initiate cleavage of the N-Boc protecting group.

  • Add fresh MTBE or Ethyl Acetate (1.5 L per mole) to the acidified aqueous layer. The protonated free carboxylic acid will immediately partition into the organic layer.

  • Separate the layers and retain the upper organic phase. Wash the aqueous phase once more with organic solvent to ensure complete recovery.

Step 6: Isolation and Drying

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield (1R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid as a white to off-white solid.

References

  • Title : Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin) Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Novel Spirotetracyclic Zwitterionic Dual H1/5-HT2A Receptor Antagonists for the Treatment of Sleep Disorders Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title: US9403806B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating Source: Google Patents URL

Scale-Up Manufacturing Process for Chiral Bicyclic Amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral bicyclic amines—such as azabicyclo[2.2.2]octanes, 2-azabicyclo[3.1.1]heptanes, and diazabicyclooctanes—are highly sought-after 3D bioisosteres in modern drug discovery. By replacing flat aromatic rings, these rigid scaffolds improve pharmacokinetic properties, solubility, and target specificity. However, translating medicinal chemistry routes into kilogram-scale manufacturing presents severe challenges, including thermodynamic yield limits during chiral resolution, catalyst poisoning by amine lone pairs, and the thermal hazards of highly strained intermediates.

This guide provides an authoritative, field-tested framework for the process development and scale-up of these critical pharmacophores, focusing on causality, self-validating workflows, and robust analytical controls.

Strategic Route Scouting and Process Engineering Causality

The transition from a bench-scale synthesis to a pilot-plant process requires a fundamental shift from linear, chromatography-dependent routes to convergent, atom-economical pathways.

Overcoming Linear Synthesis Bottlenecks

Early-stage syntheses of complex bicyclic amines often rely on extensive chromatography and cryogenic conditions. For example, during the pilot-scale process development of SL65.0102-10 (an N-diazabicyclo[2.2.2]-octylmethyl benzamide), the original medicinal chemistry route utilized (S)(+)-solketal and required multiple chromatographic purifications[1]. To enable scale-up, the process was redesigned using R-3-chloro-(1,2)-propanediol. This strategic switch shortened the synthesis of the critical chiral epoxide intermediate, facilitated the efficient deprotection of a quaternary ammonium salt, and completely eliminated chromatography during the final amidification coupling[2].

Strain-Release Cycloadditions for Bridged Scaffolds

Traditional syntheses of highly bridged systems like 2-azabicyclo[3.1.1]heptanes are notoriously low-yielding. A modern, scalable paradigm utilizes the formal[2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes (BCBs)[3]. Causality: BCBs possess immense ring strain. By introducing a Lewis acid catalyst such as B(C6F5)3, the aziridine is activated, triggering a stereospecific ring expansion. The release of ring strain provides the thermodynamic driving force, yielding enantiopure bicyclic amines without the need for downstream chiral resolution[3].

Mechanism N1 Aziridine + Bicyclo[1.1.0]butane (BCB Substrates) N2 Lewis Acid Activation (B(C6F5)3 Catalyst) N1->N2 Controlled Addition N3 Formal[2σ + 2σ] Cycloaddition N2->N3 Transition State N4 Stereospecific Ring Expansion N3->N4 Strain Release N5 Enantiopure 2-Azabicyclo [3.1.1]heptane N4->N5 High Yield & >99% ee

Mechanistic Pathway for the Formal [2σ + 2σ]-Cycloaddition to 2-Azabicyclo[3.1.1]heptanes.

Quantitative Process Data & Optimization

To establish a robust design space, critical process parameters (CPPs) must be mapped against key performance indicators. The table below summarizes optimized parameters for three distinct scale-up strategies for chiral bicyclic amines.

Process StrategySubstrate / IntermediateKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee)Scale-Up Limitation Addressed
Asymmetric Hydrogenation Bicyclic EnamideRh/DuanPhos, H₂ (Pressure)>95%>99%Overcomes amine inhibition; achieves TON > 10,000[4].
[2σ + 2σ]-Cycloaddition Aziridine + BCBB(C6F5)3 (Lewis Acid)85–96%>99% (Stereospecific)Avoids multi-step linear synthesis; utilizes strain release[3].
R3 Diastereomeric Crystallization Racemic Bicyclic AmineResolving Acid, DBU>90% (Overall)>98%Overcomes the 50% theoretical yield limit of classical resolution[5].
Epoxide Alkylation N-BenzylpiperazineR-3-chloro-(1,2)-propanediol>80%>98%Eliminates chromatography at the pilot scale[2].

Detailed Experimental Protocols

Protocol A: Scale-Up Asymmetric Hydrogenation of Bicyclic Enamides

Free amines readily coordinate to transition metals, poisoning catalysts and halting conversion. To circumvent this, the substrate is protected as an N-acylated β-enamine ester, and a highly efficient Rh/DuanPhos catalytic system is employed[4][6].

Step-by-Step Methodology:

  • Reactor Preparation: Purge a Hastelloy pressure reactor with N₂ (3 cycles) followed by H₂ (3 cycles) to ensure a strictly anaerobic environment. Rationale: Rhodium catalysts are highly sensitive to oxidative degradation.

  • Substrate Loading: Dissolve the prochiral bicyclic enamide (1.0 eq) in degassed anhydrous methanol.

  • Catalyst Addition: Add the [Rh(cod)(DuanPhos)]BF₄ complex. Causality: The DuanPhos ligand creates a rigid, deep chiral pocket that enforces strict stereofacial discrimination, achieving a substrate-to-catalyst (S/C) ratio of up to 80,000[6].

  • Pressurization & Reaction: Pressurize the reactor to 30 bar H₂ and heat to 40°C. Maintain constant stirring (800 rpm) to eliminate gas-liquid mass transfer limitations.

  • Self-Validating IPC (In-Process Control): Monitor the H₂ mass flow meter. Validation Logic: The reaction is deemed complete when the H₂ uptake curve flatlines for >30 minutes. If uptake ceases before the theoretical volume is reached, immediately sample for GC-MS to check for catalyst poisoning.

  • Workup: Vent the reactor, filter the mixture through a short pad of Celite to remove catalyst residues, and concentrate under reduced pressure.

Protocol B: Resolution-Racemisation-Recycle (R3) Process

Classical diastereomeric crystallization is thermodynamically capped at a 50% yield. The R3 process breaks this limit by continuously racemizing the undesired enantiomer in the mother liquor[5].

Step-by-Step Methodology:

  • Salt Formation: In a continuous stirred-tank reactor (CSTR), dissolve the racemic bicyclic amine in ethanol. Add 0.5 equivalents of a chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid).

  • Crystallization: Seed the reactor with pure diastereomeric salt crystals. Cool the mixture linearly from 60°C to 20°C over 4 hours.

  • Filtration & Mother Liquor Isolation: Filter the slurry. The solid filter cake contains the highly enriched desired enantiomer.

  • Continuous Racemization: Route the mother liquor (enriched in the undesired enantiomer) to a secondary heating loop. Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU acts as a strong, non-nucleophilic base, deprotonating the stereocenter (if adjacent to an activating group) and facilitating rapid epimerization back to a racemic state[5].

  • Self-Validating IPC: Continuously monitor the mother liquor loop via flow-cell Chiral HPLC. Validation Logic: The recycle valve only opens to feed the liquor back into the main CSTR once the HPLC confirms the enantiomeric excess (ee) has dropped below 5% (indicating successful racemization).

Workflow A Racemic Bicyclic Amine Synthesis B Diastereomeric Crystallization (CSTR) A->B Resolving Agent C Solid Phase: Desired Enantiomer Salt B->C Filtration D Mother Liquor: Undesired Enantiomer B->D Mother Liquor F Salt Break & Isolation (Free Base) C->F Alkaline Treatment E Continuous Racemization (DBU Catalyst Loop) D->E Base Addition E->B Recycle (IPC: ee < 5%) G Enantiopure API (>99% ee) F->G Final Purification

Resolution-Racemisation-Recycle (R3) Workflow for Chiral Amines.

Downstream Processing and Analytical Validation

Isolating free bicyclic amines at scale is hazardous due to their high water solubility, volatility, and tendency to form carbonates upon exposure to atmospheric CO₂.

Salt Formation and Isolation

To ensure solid-state stability, the free base must be converted to a pharmaceutically acceptable salt (e.g., hydrochloride or fumarate).

  • Dissolve the enantiopure free base in anhydrous isopropyl alcohol (IPA).

  • Chill to 0°C and introduce anhydrous HCl gas (or a pre-titrated HCl/IPA solution) until the pH reaches 2.0.

  • Isolate the precipitating salt via centrifugation and dry under vacuum at 40°C.

NMR Validation Logic

To self-validate the success of the salt break and final isolation, utilize ¹H-NMR (in DMSO-d6):

  • Free Base Indicator: Sharp, complex multiplets for the protons adjacent to the nitrogen (CH₂-N), with a broad, highly exchangeable N-H peak (often invisible or very broad).

  • Salt Indicator: The protonation of the primary/secondary amine creates a cationic center. This results in a distinct, broad ammonium headgroup peak ( −NH3+​ or −NH2+​ ) visible at >8.0 ppm. Furthermore, the adjacent CH₂-N protons will shift downfield and their splitting patterns will simplify due to restricted inversion.

References

  • Pilot Scale Process Development of SL65.0102-10, an N-Diazabicyclo[2.2.2]-octylmethyl Benzamide. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives. Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University. Available at:[Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting epimerization during 3-azabicyclo[3.1.0]hexane ester hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Minimizing Epimerization

Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a frequently encountered issue: the loss of stereochemical integrity via epimerization during the hydrolysis of esters on the 3-azabicyclo[3.1.0]hexane scaffold. This bicyclic framework is a valuable structural motif in many pharmaceutical agents, making stereochemical control paramount.[1][2][3]

This document is structured to help you diagnose problems, understand the underlying mechanisms, and implement robust solutions in your laboratory.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues in your experimental workflow.

Q1: Why am I observing a mixture of diastereomers (epimers) after my ester hydrolysis reaction?

A1: The most probable cause is the formation of a planar enolate intermediate at the carbon atom adjacent to the ester's carbonyl group.

Under basic hydrolysis (saponification) conditions, a base can abstract the acidic proton at the C2 or C6 position (alpha to the carbonyl). This deprotonation forms a stabilized, planar enolate. Subsequent reprotonation of this intermediate by a proton source (like the solvent or during aqueous workup) can occur from either face of the planar system, leading to a mixture of the original stereoisomer and its epimer. The rigidity of the bicyclic system can influence the facial bias of reprotonation, but a mixture is often obtained.

  • Key Takeaway: The core issue is unintended deprotonation at the stereocenter you wish to preserve. The longer this enolate intermediate exists, the higher the probability of epimerization.

Q2: My hydrolysis is slow and incomplete, but I'm already seeing significant epimerization. What are the critical factors I need to control?

A2: This indicates that the rate of epimerization is competitive with, or even faster than, the rate of hydrolysis. You must carefully optimize the reaction conditions. The key levers are the base, temperature, solvent, and reaction time.

ParameterImpact on EpimerizationRationale & Troubleshooting Steps
Base Strength & Stoichiometry High Impact: Strong bases (e.g., LiOH, NaOH, KOH) and excess equivalents significantly increase the rate of enolate formation.Rationale: The concentration of the enolate intermediate at any given time is directly related to the strength and concentration of the base. Troubleshooting:Use the mildest base possible: Consider weaker bases like K₂CO₃ or Cs₂CO₃ in an aqueous/organic mixture. • Control stoichiometry: Use the minimum amount of base required for the hydrolysis (e.g., 1.05-1.2 equivalents). • Consider alternative reagents: For sensitive substrates, trimethyltin hydroxide (Me₃SnOH) can perform hydrolysis under neutral conditions, avoiding strong bases entirely.[4]
Temperature High Impact: Higher temperatures accelerate both hydrolysis and epimerization but often favor thermodynamic equilibrium.Rationale: Elevated temperatures provide the activation energy needed to overcome the barrier to enolate formation. If one epimer is more thermodynamically stable, high temperatures will drive the reaction toward a mixture enriched in that isomer. Troubleshooting:Lower the temperature: Perform the hydrolysis at 0 °C or even -20 °C. This will slow down both processes but will disproportionately suppress epimerization, favoring the kinetic product.[5][6] Be prepared for significantly longer reaction times.
Solvent Moderate Impact: Protic solvents can facilitate proton exchange, while the choice of solvent can influence reaction rates.Rationale: Protic solvents (e.g., water, methanol) can act as proton shuttles, facilitating the reprotonation of the enolate intermediate. The choice of co-solvent (e.g., THF, dioxane) affects the solubility of the ester and the base, thereby influencing reaction kinetics. Troubleshooting:Use a mixed solvent system: A common choice is a mixture of THF or dioxane with water to ensure solubility of both the substrate and the inorganic base. • Ensure anhydrous conditions are NOT used (for hydrolysis): While aprotic conditions are used to suppress epimerization when generating and trapping an enolate, for hydrolysis, water is a required reagent. The key is to control the other factors.
Reaction Time High Impact: Prolonged exposure to basic conditions increases the likelihood of epimerization.Rationale: The longer the substrate is in the basic solution, the more opportunities there are for the deprotonation/reprotonation cycle to occur. Troubleshooting:Monitor the reaction closely: Use TLC, LC-MS, or qHNMR to track the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to the basic environment.
Q3: How can I confirm that epimerization is occurring via an enolate mechanism?

A3: A classic method to gain mechanistic insight is to perform the hydrolysis in a deuterated solvent system.

By substituting water (H₂O) with deuterium oxide (D₂O) and using a base like NaOD, you can test for deuterium incorporation at the alpha-carbon. If epimerization occurs, the enolate intermediate will be quenched by D₂O, leading to the incorporation of a deuterium atom at the stereocenter. This can be detected by ¹H NMR (disappearance of the alpha-proton signal) and Mass Spectrometry (an increase of +1 in the product's mass). The absence of deuterium incorporation in the epimerized product would suggest a different, less common mechanism.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed epimerization for a 3-azabicyclo[3.1.0]hexane ester?

A1: The mechanism involves a three-step process: (1) Deprotonation of the acidic alpha-proton by a base, (2) formation of a planar, achiral enolate intermediate, and (3) non-stereoselective reprotonation to yield a mixture of epimers.

Epimerization_Mechanism Start R-H Enolate [Enolate]⁻ Start->Enolate Epimer S-H (Epimer) Enolate->Epimer + H⁺ (from top) Retention R-H (Retention) Enolate->Retention

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Q2: Is there a general rule for which isomer, exo or endo, is more thermodynamically stable?

A2: The relative stability of exo and endo isomers in the 3-azabicyclo[3.1.0]hexane system is not governed by a simple rule and can depend on the substitution pattern on the rest of the scaffold. However, often the exo isomer is sterically less hindered and thus may be the thermodynamically favored product. Research has shown that by carefully choosing hydrolysis conditions, it's possible to selectively produce either the exo or endo acid.[1][8][9] For instance, one strategy involves isomerizing a mixture to the more stable isomer with a base before proceeding with hydrolysis.[9] If your goal is the thermodynamically less stable isomer, it is critical to use kinetically controlled conditions (low temperature, short reaction time).

Q3: What are some alternative methods for ester cleavage if basic hydrolysis proves too problematic?

A3: If epimerization is unavoidable under all attempted saponification conditions, several alternative de-esterification strategies can be employed, depending on the specific ester and the overall stability of your molecule.

  • Acidic Hydrolysis: For esters like tert-butyl esters, cleavage can be achieved under acidic conditions (e.g., trifluoroacetic acid in DCM), which avoids the formation of an enolate. However, you must verify that other functional groups in your molecule are stable to strong acid. Standard methyl or ethyl esters can also be hydrolyzed with acid (e.g., HCl or H₂SO₄ in water/dioxane), but this often requires heat, which can lead to other side reactions.[4][10]

  • Enzymatic Hydrolysis: Lipases or esterases can offer extremely mild and often stereoselective hydrolysis conditions. This is an excellent green chemistry approach but requires screening for a suitable enzyme that accepts your substrate.

  • Nucleophilic Cleavage: For methyl or ethyl esters, nucleophilic cleavage using reagents like lithium iodide (LiI) in a solvent like pyridine or 2,6-lutidine can be effective, particularly if done at elevated temperatures. This proceeds through an Sₙ2 mechanism on the ester's alkyl group rather than attack at the carbonyl, thus avoiding enolate formation.

The decision-making process for troubleshooting can be visualized as follows:

Troubleshooting_Flowchart Start Epimerization Observed? CheckConditions Analyze Conditions: Base, Temp, Time Start->CheckConditions Yes Success Problem Solved Start->Success No LowerTemp Decrease Temperature (e.g., to 0 °C or -20 °C) CheckConditions->LowerTemp WeakerBase Use Weaker Base (e.g., K₂CO₃) or Less Stoichiometry LowerTemp->WeakerBase Monitor Monitor Closely & Minimize Reaction Time WeakerBase->Monitor StillProblem Epimerization Still an Issue? Monitor->StillProblem AlternativeMethods Consider Alternative Methods: - Acidic Hydrolysis - Enzymatic Cleavage - Nucleophilic Cleavage StillProblem->AlternativeMethods Yes StillProblem->Success No AlternativeMethods->Success

Caption: A decision flowchart for troubleshooting epimerization.

Recommended Experimental Protocol

Protocol 1: Kinetically Controlled Saponification to Minimize Epimerization

This protocol is designed as a starting point to favor the kinetic product and suppress the formation of the enolate intermediate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-azabicyclo[3.1.0]hexane ester (1.0 eq) in a suitable co-solvent like tetrahydrofuran (THF) or 1,4-dioxane (e.g., 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For particularly sensitive substrates, a temperature of -20 °C (ice/salt bath) is recommended.

  • Base Addition: Prepare a separate, pre-cooled (0 °C) solution of lithium hydroxide (LiOH·H₂O, 1.1 eq) in deionized water. Add the cold LiOH solution dropwise to the stirred ester solution over 10-15 minutes. The goal is to avoid localized areas of high base concentration.

  • Reaction Monitoring: Stir the reaction vigorously at the reduced temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 30-60 minutes, checking for the consumption of the starting material.

  • Quenching: As soon as the starting material is consumed (or when the reaction appears to have stalled), quench the reaction by adding a pre-cooled (0 °C) aqueous solution of 1 M HCl or saturated ammonium chloride (NH₄Cl) until the pH is neutral or slightly acidic (pH ~6-7).

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. Purify by flash column chromatography or recrystallization as needed.[5]

References
  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.RSC Publishing.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y.Beilstein Journal of Organic Chemistry.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.PubMed Central (PMC).
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.Beilstein Journals.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.ACS Publications.
  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates.PubMed.
  • Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates | Request PDF.ResearchGate.
  • Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis.Benchchem.
  • Epimerization and hydrolysis of dalvastatin, a new hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor.PubMed.
  • Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates.Synfacts.
  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.Google Patents.
  • Saponification-Enhanced NMR Fingerprint Matching for the Identification and Stereochemical evaluation of cyclic.ChemRxiv.
  • Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks.UU Research Portal.
  • Avoiding epimerization during synthesis of euscaphic acid analogs.Benchchem.
  • Epimerization of Peptide.SlideShare.

Sources

Technical Support Center: Chiral Separation of Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the enantiomeric resolution of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate —a critical bicyclic intermediate frequently utilized in the synthesis of muscarinic agonists and neurological therapeutics[1].

Because this compound features both a basic secondary amine and a potentially labile ester moiety, achieving high enantiomeric excess (ee) without inducing peak tailing or on-column degradation requires precise control over mobile phase chemistry and stationary phase selection[2].

Method Development Workflow

ChiralOptimization A Analyze Compound Secondary Amine + Ester B Select CSP Amylose/Cellulose Derivatives A->B Structural profiling C Screen Mobile Phase SFC (CO2) vs NP-HPLC (Hexane) B->C Phase compatibility D Optimize Modifiers Add 0.1% DEA or NH3(aq) C->D Suppress silanol interactions E System Suitability Target: Rs > 1.5, Tf < 1.2 D->E Evaluate peak shape F Preparative Scale-Up E->F Validated method

Figure 1: Systematic workflow for optimizing the chiral separation of basic bicyclic amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing severe peak tailing and poor resolution ( Rs​<1.0 ) when separating the enantiomers on a Chiralpak AD-H column? Causality & Solution: The target compound contains an unprotected, free secondary amine within the azabicyclo[3.1.0]hexane ring. On silica-backed polysaccharide chiral stationary phases (CSPs), free amines act as strong hydrogen bond donors/acceptors and interact non-specifically with residual acidic silanol groups on the silica matrix. This secondary ion-exchange interaction causes asymmetric tailing. To resolve this, you must introduce a basic modifier. Adding 0.1% diethylamine (DEA) to your hexane/isopropanol (90:10 v/v) mobile phase[3] competitively blocks these silanol sites. This forces the analyte to interact exclusively with the chiral cavities of the amylose tris(3,5-dimethylphenylcarbamate) stationary phase, restoring Gaussian peak shapes and improving resolution.

Q2: For preparative scale-up, should I use Normal Phase HPLC (NP-HPLC) or Supercritical Fluid Chromatography (SFC)? Causality & Solution: SFC is highly recommended for this specific bicyclic ester. SFC utilizes supercritical CO2​ , which possesses higher diffusivity and lower viscosity than standard NP-HPLC solvents like hexane. This allows for flow rates 3 to 5 times faster without exceeding backpressure limits, drastically improving mass transfer kinetics. Furthermore, fraction recovery in SFC simply involves depressurization to vent the CO2​ , leaving the product concentrated in a small volume of co-solvent (e.g., Ethanol). This minimizes the thermal stress required during solvent evaporation, eliminating the risk of ester hydrolysis or racemization at the 1R,5R stereocenters.

Q3: Can I use acidic modifiers (like TFA) instead of basic modifiers to sharpen the peaks? Causality & Solution: No. Avoid acidic modifiers such as trifluoroacetic acid (TFA) for the unprotected amine form of this compound. TFA will protonate the secondary amine, forming a polar salt. This salt often exhibits poor solubility in supercritical CO2​ or non-polar hexane mixtures, leading to precipitation on the column frit. Additionally, protonation shifts the retention mechanism from chiral inclusion to non-specific ionic interactions, which typically destroys enantioselectivity. Stick to basic modifiers (DEA, TEA, or NH3​⋅H2​O ) unless the amine is pre-protected (e.g., as a Boc-carbamate).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . You must pass the validation checkpoint before proceeding to preparative runs.

Protocol A: Analytical SFC Screening & Validation

This protocol utilizes a Chiralpak IC column, which has proven highly effective for azabicyclo[3.1.0]hexane derivatives[4].

  • System Equilibration:

    • Column: DAICEL CHIRALPAK IC (Analytical, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Supercritical CO2​ / Ethanol containing 0.1% NH3​⋅H2​O (75:25 v/v).

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar.

    • Temperature: 35°C.

    • Action: Pump the mobile phase until the UV baseline (monitored at 210 nm and 254 nm) is completely stable (approx. 10 column volumes).

  • Validation Checkpoint (Crucial Step):

    • Action: Inject 5 µL of a 1 mg/mL racemic standard of ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.

    • Self-Validation Criteria: Calculate the resolution ( Rs​ ) and tailing factor ( Tf​ ).

    • Pass: Rs​≥1.5 (baseline resolution) and Tf​≤1.2 . Proceed to Step 3.

    • Fail: If Tf​>1.2 , increase NH3​⋅H2​O concentration to 0.2%. If Rs​<1.5 , adjust the co-solvent ratio to 80:20 ( CO2​ :EtOH) to increase retention time and chiral interaction. Do not proceed until criteria are met.

  • Sample Analysis:

    • Inject the synthesized sample batch. Determine the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the (1R,5R) and (1S,5S) peaks[2].

Protocol B: Preparative HPLC Scale-Up & Recovery

If SFC is unavailable, use this validated NP-HPLC method[3].

  • Column Preparation:

    • Column: Chiralpak AD-H (Preparative, 20 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Flow Rate: 15.0 mL/min.

  • Sample Loading:

    • Causality: To prevent sample precipitation upon injection, dissolve the crude compound strictly in the mobile phase (Hexane/IPA 90:10) rather than pure IPA. Pure strong solvents disrupt the local mobile phase equilibrium, causing peak distortion (the "strong solvent effect").

    • Action: Load up to 50 mg per injection.

  • Fraction Collection & Recovery:

    • Collect the faster-eluting and slower-eluting enantiomers based on UV triggering.

    • Causality: The ester group at the 1-position is susceptible to hydrolysis if left in protic solvents with basic additives for extended periods.

    • Action: Immediately evaporate the collected fractions under reduced pressure at a temperature not exceeding 30°C .

Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters and expected quantitative outcomes for resolving the enantiomers of ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.

ParameterNP-HPLC Method[3]SFC Method[4]Causality / Impact
Stationary Phase Chiralpak AD-H (Amylose)Chiralpak IC (Cellulose)Immobilized IC columns tolerate a wider range of co-solvents without degrading.
Mobile Phase Hexane / IPA (90:10) CO2​ / EtOH (75:25)SFC provides 3x faster mass transfer, narrowing peak widths.
Basic Modifier 0.1% DEA0.1% NH3​⋅H2​O Neutralizes secondary amine; suppresses silanol interactions.
Flow Rate (Analyt.) 1.0 mL/min3.0 mL/minHigher diffusivity of CO2​ allows higher flow rates at lower pressures.
Expected Rs​ 1.8 - 2.22.5 - 3.1SFC typically yields superior baseline resolution for basic bicyclic compounds.
Tailing Factor ( Tf​ ) 1.151.05 NH3​ in EtOH provides excellent peak symmetry for free amines.

References

  • Chirality in Chemical Synthesis - Mettler Toledo Source: mt.com URL:[Link]

  • Source: patents.google.

Sources

Technical Support Center: Reducing Impurities in Bicyclic Amine Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bicyclic amine cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges encountered during experimental work, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our focus is on not just what to do, but why a particular approach is effective, ensuring a deeper understanding and more robust experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclopropanation of a bicyclic allylic amine is yielding a significant amount of aza-ylide-derived byproducts instead of the desired cyclopropane. What is the cause and how can I mitigate this?

A: This is a classic competing pathway in the cyclopropanation of allylic amines, particularly in Simmons-Smith-type reactions.[1][2] The lone pair of the amine nitrogen can coordinate to the zinc-carbenoid species, leading to the formation of a stable ammonium ylide.[1] This ylide can then undergo further reactions, such as a[3][4]-sigmatropic rearrangement, which diverts the reaction from the desired cyclopropanation pathway.

Core Cause: The nucleophilicity of the amine nitrogen competes with the nucleophilicity of the alkene for the electrophilic carbene or carbenoid species.

Troubleshooting Strategies:

  • Introduce a Chelating Auxiliary: The most effective strategy is to introduce a chelating group, such as a hydroxyl or ether group, in close proximity to the amine. This auxiliary will preferentially coordinate with the zinc reagent, directing the carbenoid to the alkene face and sterically hindering the formation of the N-ylide.[1][2] For example, using a chiral amino alcohol auxiliary like pseudoephedrine has been shown to not only promote cyclopropanation but also induce high diastereoselectivity.[1][2]

  • Protecting Group Strategy: While seemingly counterintuitive as it adds steps, temporary protection of the amine can be a viable solution. Converting the amine to a less nucleophilic amide or carbamate can suppress ylide formation. However, the choice of protecting group is critical, as some can direct the cyclopropanation to the opposite face of the alkene.[5]

  • Reagent and Solvent Choice:

    • Furukawa Modification: Utilizing diethylzinc (Et₂Zn) with diiodomethane (CH₂I₂) in a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) can sometimes favor cyclopropanation.[5][6] The higher electrophilicity of the zinc carbenoid in these solvents can increase its reactivity towards the alkene.

    • Solvent Effects: Ethereal solvents can sometimes favor ylide formation due to their coordinating nature. Switching to a non-polar, non-coordinating solvent may shift the equilibrium towards the desired product.

Q2: I am observing low diastereoselectivity in the cyclopropanation of my chiral bicyclic amine. How can I improve the stereochemical outcome?

A: Achieving high diastereoselectivity in the cyclopropanation of bicyclic amines is often dependent on effectively controlling the facial approach of the cyclopropanating agent to the double bond. Several factors can influence this.

Underlying Principles: Stereocontrol is typically governed by either substrate control (the inherent stereochemistry of the bicyclic amine dictates the approach) or reagent control (a chiral catalyst or auxiliary directs the reaction).

Optimization Strategies:

  • Leverage Directing Groups: As mentioned in Q1, proximal coordinating groups (e.g., -OH, -OR) are powerful tools for directing the Simmons-Smith reagent. The chelation of the zinc carbenoid to the heteroatom forces the delivery of the methylene group to the syn-face of the alkene relative to the directing group.[5][7]

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity.[4][8] Reduced thermal energy allows the subtle energetic differences between the diastereomeric transition states to have a more pronounced effect on the product distribution.

  • Catalyst and Ligand Tuning (for catalytic reactions): In metal-catalyzed cyclopropanations (e.g., using rhodium or copper catalysts with diazo compounds), the choice of chiral ligand is paramount.[8] Ligands like bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX) create a chiral environment around the metal center, which in turn dictates the facial selectivity of the carbene transfer.[8] Screening a panel of ligands is often a necessary step in methods development.

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity. Non-coordinating solvents like DCM or DCE are often preferred for Simmons-Smith reactions to maximize the directing effect of any coordinating groups on the substrate.[4][9]

Q3: My reaction is sluggish and gives a low yield of the cyclopropanated product. What are the likely causes and how can I improve the conversion?

A: Low conversion in cyclopropanation reactions can stem from a variety of issues related to reagent activity, substrate reactivity, and reaction conditions. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

G start Low Yield/Conversion catalyst Check Reagent/Catalyst Activity start->catalyst substrate Evaluate Substrate Reactivity start->substrate conditions Review Reaction Conditions start->conditions catalyst_q1 Is the Zn(Cu) couple freshly activated? (Simmons-Smith) catalyst->catalyst_q1 substrate_q1 Is the alkene electron-rich? substrate->substrate_q1 conditions_q1 Are conditions strictly anhydrous? conditions->conditions_q1 catalyst_a1_yes Yes catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no No catalyst_q1->catalyst_a1_no No catalyst_q2 Is the diazo compound fresh? (Catalytic Reactions) catalyst_a1_yes->catalyst_q2 catalyst_sol1 Re-activate Zn with HCl/CuSO4 or use fresh Et2Zn. catalyst_a1_no->catalyst_sol1 catalyst_a2_no No catalyst_q2->catalyst_a2_no No catalyst_sol2 Use freshly prepared diazo compound. Avoid acid traces. catalyst_a2_no->catalyst_sol2 substrate_a1_yes Yes substrate_q1->substrate_a1_yes Yes substrate_a1_no No substrate_q1->substrate_a1_no No substrate_q2 Is the alkene sterically hindered? substrate_a1_yes->substrate_q2 substrate_sol1 Consider a more reactive carbenoid (e.g., Furukawa) or different catalyst system. substrate_a1_no->substrate_sol1 substrate_a2_no No substrate_q2->substrate_a2_no No substrate_sol2 Increase reaction time or temperature. Consider a less bulky reagent. substrate_a2_no->substrate_sol2 conditions_a1_yes Yes conditions_q1->conditions_a1_yes Yes conditions_a1_no No conditions_q1->conditions_a1_no No conditions_q2 Is the temperature optimal? conditions_a1_yes->conditions_q2 conditions_sol1 Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere. conditions_a1_no->conditions_sol1 conditions_a2_no No conditions_q2->conditions_a2_no No conditions_sol2 Screen a range of temperatures. Too high can cause decomposition. conditions_a2_no->conditions_sol2

Caption: Troubleshooting workflow for low cyclopropanation yield.

Detailed Explanations:

  • Reagent Activity:

    • Simmons-Smith: The activity of the zinc-copper couple is paramount. It should be freshly prepared and activated.[10] Moisture will rapidly quench the organozinc reagent.[4][10]

    • Catalytic Reactions: Diazo compounds can decompose upon storage or in the presence of acidic impurities.[4][11] For reactions using catalysts like Rh₂(OAc)₄ or copper complexes, ensure the catalyst has not been deactivated by air or moisture.[4][8]

  • Substrate Reactivity:

    • Electronic Effects: Electron-rich alkenes are generally more reactive towards the electrophilic carbenoid species.[4][8] Electron-deficient alkenes may require more forcing conditions or a different catalytic system.

    • Steric Hindrance: Highly substituted or sterically hindered alkenes will react more slowly.[4][8] Increasing the reaction time or temperature may be necessary, but this must be balanced against the risk of reagent decomposition.[8][11]

  • Reaction Conditions:

    • Anhydrous Conditions: Organozinc reagents are extremely sensitive to moisture.[4][10] All glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., argon or nitrogen).

    • Slow Addition of Diazo Compounds: To prevent side reactions like dimerization of the carbene (e.g., formation of diethyl maleate and fumarate from ethyl diazoacetate), the diazo compound should be added slowly to the reaction mixture using a syringe pump.[4][11] This maintains a low instantaneous concentration of the reactive carbene intermediate.

Q4: How do I purify my bicyclic amine product from the reaction mixture, especially from zinc salts and unreacted starting materials?

A: Purification of bicyclic amines can be challenging due to their basic nature and potential for co-elution with other polar compounds. A multi-step approach is often most effective.

Standard Purification Protocol:

  • Aqueous Workup (Quenching):

    • Quench: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This protonates any remaining organozinc species and helps to dissolve the resulting zinc salts.

    • Basification and Extraction: After quenching, basify the aqueous layer with a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to a pH > 11 to ensure the amine product is in its freebase form. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).

  • Chromatography:

    • Column Choice: Silica gel is the standard stationary phase. However, the basicity of amines can lead to peak tailing and poor separation. To mitigate this, the silica can be pre-treated with a base (e.g., by slurrying with 1-2% triethylamine in the eluent) or by using commercially available deactivated silica.

    • Eluent System: A gradient elution is typically required. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A small amount of a tertiary amine like triethylamine (0.5-1%) is often added to the eluent to suppress tailing. For very polar amines, a more polar solvent system like DCM/Methanol with a small amount of ammonium hydroxide may be necessary.[3]

  • Alternative Purification Methods:

    • Acid-Base Extraction: For crude mixtures with significant non-polar impurities, an acid-base extraction can be highly effective. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified amine.

    • Crystallization/Salt Formation: Bicyclic amines can sometimes be purified by crystallization, either as the freebase or as a salt (e.g., hydrochloride or tartrate salt).[12] This can be a highly effective method for achieving high purity on a larger scale.

Data Presentation: Common Eluent Systems for Amine Purification

Polarity of AmineStarting EluentPolar Eluent ModifierAdditive for Tailing Reduction
Low to MediumHexanes/HeptaneEthyl Acetate0.5-1% Triethylamine
Medium to HighDichloromethaneMethanol0.5-1% Ammonium Hydroxide
HighEthyl AcetateMethanol/Ethanol1-2% Triethylamine

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of a Bicyclic Allylic Amine with a Hydroxyl Directing Group

This protocol is a generalized procedure and should be adapted based on the specific substrate.

  • Apparatus Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and allow it to cool under a positive pressure of dry argon or nitrogen.

    • Fit the condenser with a gas bubbler.

  • Reagent Preparation:

    • In the flask, add the bicyclic allylic amino alcohol (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • To the stirred solution, add a solution of diethylzinc (Et₂Zn, 1.5 eq, e.g., 1.0 M in hexanes) dropwise via syringe. Stir for 15 minutes at 0 °C.

    • Add diiodomethane (CH₂I₂, 1.5 eq) dropwise via syringe. Caution: This reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is ~8-9.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.

Protocol 2: Analysis of Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying and quantifying volatile impurities and byproducts.[13]

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture after quenching and extraction.

    • If the product amine is not volatile enough, derivatization may be necessary. A common method is acylation (e.g., with trifluoroacetic anhydride) to increase volatility.[14]

    • Dissolve a small amount of the crude material (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or DCM.

  • GC-MS Parameters (Illustrative):

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often suitable.

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.[13]

    • Acquisition Mode: Full scan mode (e.g., m/z 40-550) to identify unknown impurities.

  • Data Analysis:

    • Identify the peak for your starting material and desired product based on their retention times and mass spectra.

    • Analyze the mass spectra of other significant peaks to identify potential byproducts like aza-ylide rearrangement products, homoallylic amines, or carbene dimers. Compare fragmentation patterns with literature data or spectral libraries.

References

  • Rzepa, H. S. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Micalizio, G. C., & Panek, J. S. (2001). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. Journal of the American Chemical Society, 123(16), 3907–3915. Retrieved from [Link]

  • Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(23), 4413–4416. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Rzepa, H. S. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Retrieved from [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]

  • Myers, A. (n.d.). Cyclopropanation. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by amination (allylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of reaction products from the cyclopropanation process. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Bio, A., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development, 25(6), 1436–1443. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2007, December 14). Chapter 4: Analytical Methods. Retrieved from [Link]

  • American Chemical Society. (2024, March 25). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. Retrieved from [Link]

  • PubMed. (2003, November 13). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • American Chemical Society. (2013, October 18). A Straightforward and Highly Diastereoselective Access to Functionalized Monofluorinated Cyclopropanes via a Michael Initiated Ring Closure Reaction. Retrieved from [Link]

  • Pearson. (n.d.). The reaction of an alkene with diazomethane forms a cyclopropane ring. Propose a mechanism for the reaction. Retrieved from [https://www.pearson.com/en-us/search.html?q=The reaction of an alkene with diazomethane forms a cyclopropane ring. Propose a mechanism for the reaction]([Link] reaction of an alkene with diazomethane forms a cyclopropane ring. Propose a mechanism for the reaction)

  • American Chemical Society. (2021, July 14). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Cyclopropanation with Diazomethane and Bis(oxazoline)palladium(II) Complexes. Retrieved from [Link]

  • MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. Retrieved from [Link]

  • American Chemical Society. (2003, April 9). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]

  • American Chemical Society. (2026, January 23). Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Royal Society of Chemistry. (n.d.). Catalytic cyclopropanation reactions with α-silyl-, germanyl- and stannyl carbenes generated from cyclopropenes. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 10.7: Additions involving cyclic intermediates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Yield in Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, saturated nitrogen-containing motif that frequently appears in biologically active compounds and modern CNS therapeutics[1]. However, synthesizing the specific (1R,5R)-bridgehead ester derivative presents significant yield bottlenecks.

This guide provides authoritative troubleshooting strategies for the primary synthetic route: the Corey-Chaykovsky cyclopropanation of an N-protected 3-pyrroline (such as ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate)[2], followed by chiral isolation.

Part 1: Troubleshooting FAQs

Q1: My Corey-Chaykovsky cyclopropanation stalls at 50-60% conversion. Adding more ylide doesn't push the reaction to completion. What is the mechanistic cause? A1: The reaction between the trimethylsulfoxonium ylide and the α,β -unsaturated ester proceeds via a betaine intermediate. This initial addition step is reversible. If the betaine intermediate undergoes a rapid, reversible intramolecular proton transfer prior to the final ring closure, the reaction stalls, leading to poor conversion and eroded stereoselectivity[3]. Furthermore, trace moisture in the solvent prematurely quenches the ylide. Actionable Fix: Ensure your DMSO has <50 ppm water (verify via Karl Fischer titration). Instead of a bolus addition, add the pyrroline substrate dropwise over 2 hours to a pre-formed ylide solution to maintain a high effective ylide concentration.

Q2: I am losing >80% of my yield during the chiral salt resolution to isolate the (1R,5R) enantiomer. Is there a more efficient strategy? A2: Classical chiral salt resolution (e.g., using L-tartaric acid) inherently caps your theoretical yield at 50%, and practical yields often hover around 15-20% due to the multiple recrystallizations required to achieve >98% ee. Actionable Fix: Implement an enzymatic kinetic resolution. Lipases (such as Novozym 435) can selectively hydrolyze the ethyl ester of the unwanted (1S,5S) enantiomer in a buffered aqueous/organic biphasic system. This leaves the desired ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate intact, allowing it to be easily separated from the hydrolyzed byproduct via simple organic extraction. Alternatively, transition-metal catalyzed asymmetric cyclopropanation using chiral Rh(III) or Ir(III) complexes can establish the stereocenters directly from acyclic precursors[1].

Q3: During the hydrogenolysis of the N-benzyl protecting group (Pd/C, H 2​ ), I observe significant formation of ring-opened byproducts. How can I prevent this? A3: The cyclopropane ring in the 3-azabicyclo[3.1.0]hexane system is highly strained and uniquely susceptible to hydrogenolytic cleavage. If the deprotection is performed under acidic conditions (e.g., in the presence of acetic acid or HCl), the cyclopropane ring will cleave, forming substituted piperidines or pyrrolidines. Actionable Fix: Perform the hydrogenolysis in strictly neutral alcoholic solvents (e.g., pure methanol or ethanol). If ring-opening persists, switch the protecting group strategy to N-Boc, which can be cleanly removed with TFA/DCM at 0 °C without affecting the cyclopropane ring.

Part 2: Quantitative Data & Process Optimization

The table below summarizes the critical process parameters (CPPs) for the ylide-mediated cyclopropanation step and their direct impact on the conversion and isolated yield of the racemic intermediate.

Ylide EquivalentsSolvent Quality (Water Content)Substrate Addition RateConversion (%)Isolated Yield (%)
1.2 equivDMSO (>500 ppm)Bolus (1 min)45%32%
1.5 equivDMSO (<50 ppm)Bolus (1 min)65%48%
2.2 equivDMSO (<50 ppm)Dropwise (2 hours)>98%84%

Part 3: Self-Validating Experimental Protocol

Optimized Corey-Chaykovsky Cyclopropanation This protocol is designed to maximize the yield of racemic ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate prior to chiral resolution.

  • Ylide Preparation: In an oven-dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 2.2 equiv) in anhydrous DMSO (Karl Fischer titration <50 ppm water).

  • Activation: Add trimethylsulfoxonium iodide (TMSOI, 2.2 equiv) portion-wise at 20 °C. Stir the mixture for exactly 1 hour until hydrogen gas evolution completely ceases, yielding a clear, slightly yellow solution.

  • Controlled Addition: Dissolve ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 equiv) in a minimal volume of anhydrous DMSO[2]. Add this solution dropwise to the ylide mixture over 2 hours using a syringe pump.

  • In-Process Control (IPC): Stir the reaction at 25 °C for 12 hours. Validate completion via GC-MS or HPLC. Do not proceed to workup until the unreacted starting material is <2%.

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with cold saturated aqueous NH 4​ Cl. Extract with MTBE (3x). Wash the combined organic layers with water (5x) to completely remove residual DMSO, followed by a brine wash.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Part 4: Process Workflow Visualization

YieldOptimization Step1 Ethyl 1-benzyl-2,5-dihydro -1H-pyrrole-3-carboxylate Step2 Ylide Generation (TMSOI + NaH in DMSO) Step1->Step2 Step3 Corey-Chaykovsky Cyclopropanation Step2->Step3 Check1 Conversion > 95%? Step3->Check1 Fix1 Troubleshoot: 1. Dry DMSO (<50 ppm) 2. Slow Substrate Addition Check1->Fix1 No Step4 Racemic Intermediate (High Yield) Check1->Step4 Yes Fix1->Step2 Step5 Enzymatic Kinetic Resolution (Lipase Novozym 435) Step4->Step5 Product Ethyl (1R,5R)-3-azabicyclo [3.1.0]hexane-1-carboxylate Step5->Product

Fig 1. Troubleshooting workflow for ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate synthesis.

References

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. 1

  • On the Mechanism of Ylide-Mediated Cyclopropanations: Evidence for a Proton-Transfer Step and Its Effect on Stereoselectivity. Journal of the American Chemical Society. 3

  • US9403806B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating. Google Patents. 2

Sources

Technical Support Center: Chiral Separation of 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource hub for resolving enantiomers of 3-azabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with overlapping peaks during chiral HPLC analysis. The unique rigid, bicyclic structure of these amines presents specific challenges that require a systematic and well-reasoned approach to method development and troubleshooting.

This center provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address the common issues encountered in the laboratory.

Troubleshooting Guide: From Overlap to Baseline Resolution

This section directly addresses specific chromatographic problems in a question-and-answer format, providing both the scientific rationale and actionable protocols to resolve them.

Q1: My enantiomers are completely co-eluting (Resolution, Rs = 0). Where do I start?

Answer:

Complete co-elution indicates that the current combination of chiral stationary phase (CSP) and mobile phase offers no enantioselective recognition. The primary goal is to induce a differential interaction between the enantiomers and the CSP.[1]

Scientific Rationale: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[2] For this to occur, there must be at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance). The rigid structure of 3-azabicyclo[3.1.0]hexanes can limit its conformational flexibility, making the choice of a CSP with complementary interaction sites paramount. Polysaccharide-based CSPs (derivatives of amylose and cellulose) are often the most successful starting point due to their complex three-dimensional chiral grooves.[1]

Troubleshooting Workflow:

G start Problem: Complete Co-elution (Rs = 0) step1 Action: Change Chiral Stationary Phase (CSP) start->step1 step2 Rationale: Current CSP lacks chiral recognition sites for this analyte. step1->step2 step3 Action: Drastically Alter Mobile Phase Composition step1->step3 step4 Rationale: Switch interaction mechanism (e.g., Normal Phase to Polar Organic). step3->step4 step5 Action: Add/Change Mobile Phase Additives step3->step5 step6 Rationale: Amines often require additives to improve peak shape and interaction. step5->step6 G start Problem: Peak Tailing Observed step1 Is a basic additive present in the mobile phase? start->step1 step2 Action: Add 0.1% DEA or other amine to the mobile phase. step1->step2 No step3 Action: Increase additive concentration (up to 0.5%). step1->step3 Yes step7 Result: Symmetrical Peaks step2->step7 step4 Action: Switch to a different basic additive (e.g., Butylamine, TEA). step3->step4 step5 Check for Column Overload step4->step5 step6 Action: Dilute sample 1:10 and 1:100 and re-inject. step5->step6 Tailing Persists step6->step7

Caption: Decision tree for troubleshooting peak tailing.

Step-by-Step Protocol: Suppressing Silanol Interactions

  • Introduce a Basic Additive:

    • If not already present, add 0.1% (v/v) of Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (both the alkane and alcohol components). [3] * DEA is often more effective for primary and secondary amines.

    • Equilibrate the column thoroughly and inject the sample. A dramatic improvement in peak shape is expected.

  • Optimize Additive Concentration:

    • If tailing persists, increase the concentration in 0.1% increments up to 0.5%. Note that excessive amine can sometimes reduce retention time or affect selectivity.

  • Consider Additive Memory Effects: Be aware that amine additives can be strongly retained by the stationary phase and exhibit "memory effects," influencing subsequent analyses even after the additive is removed from the mobile phase. [4]It is good practice to dedicate a column to methods requiring basic additives. [5]

Frequently Asked Questions (FAQs)

Q: How do I choose the right starting CSP for a novel 3-azabicyclo[3.1.0]hexane derivative? A: The selection of a CSP is largely empirical, but an educated choice can be made. Polysaccharide-based CSPs are the most versatile and successful class of columns for a wide range of compounds. [1]An effective strategy is to perform a column screening study using a set of 3-4 columns with different polysaccharide derivatives (e.g., amylose vs. cellulose) and coatings (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) under standardized normal phase conditions. [6] Q: What is the role of temperature in chiral separations? A: Temperature is a critical parameter that affects the thermodynamics of the interaction between the enantiomers and the CSP. [7]Generally, lower temperatures increase the stability of the transient diastereomeric complexes, leading to higher selectivity (α) and better resolution. However, this is not universal. In some cases, higher temperatures can improve peak efficiency (N) or even reverse the enantiomer elution order. Therefore, temperature should be controlled and optimized, typically between 10°C and 40°C. [7][8] Q: Can I use gradient elution for this type of chiral separation? A: While possible with modern immobilized CSPs, isocratic elution is strongly recommended for chiral method development and analysis. [7]Chiral separation relies on subtle differences in interactions that are best maintained under stable mobile phase conditions. Gradients are rarely necessary and add significant complexity to optimization. [7] Q: My resolution is decreasing over time with repeated injections. What could be the cause? A: A gradual loss of resolution often points to column contamination or degradation. [7]* Contamination: Strongly retained impurities from your sample can accumulate at the column head, interfering with the stationary phase.

  • Degradation: The stationary phase itself can be damaged.

  • Troubleshooting:

    • Wash the column: Flush the column with a strong, compatible solvent (like 100% Ethanol for a normal phase column) to remove contaminants.

    • Use a Guard Column: A guard column is highly recommended to protect the analytical column from impurities.

    • Check Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents, as trace impurities can affect performance. [7]

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed. [Link]

  • Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Unconventional approaches for chiral resolution. PMC. [Link]

  • How can I improve my chiral column resolution?. ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. The Journal of Organic Chemistry. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters. [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst (RSC Publishing). [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

Sources

Technical Support Center: Purification of Crude 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-azabicyclo[3.1.0]hexane derivatives. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you achieve optimal purity for your target compounds.

The 3-azabicyclo[3.1.0]hexane core is a rigid, three-dimensional structure frequently found in biologically active molecules and pharmaceutical candidates.[1][2][3] However, its purification presents unique challenges stemming from the basicity of the tertiary amine and the potential for ring strain, which can complicate standard protocols. This guide provides a systematic approach to overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Core Purification Strategies

This section addresses common questions regarding the primary purification techniques for 3-azabicyclo[3.1.0]hexane derivatives.

Q1: What are the primary methods for purifying crude 3-azabicyclo[3.1.0]hexane derivatives?

A1: The three most effective and widely used techniques are:

  • Acid-Base Liquid-Liquid Extraction: This is often the first and most efficient step to remove non-basic organic impurities. It leverages the basicity of the nitrogen atom to selectively move the desired compound between aqueous and organic phases.[4][5]

  • Crystallization via Salt Formation: If your compound is an oil or difficult to crystallize as a free base, converting it to a salt (e.g., hydrochloride, fumarate) can significantly improve its crystallinity and handling properties.[6][7] This is an excellent method for obtaining highly pure material.

  • Column Chromatography: This is used to separate the target compound from impurities with similar basicity but different polarity. Special considerations are required due to the basic nature of the analyte.[6][8]

Q2: My compound is an oily free base and won't crystallize. How can I purify it?

A2: Converting the oily free base into a crystalline salt is the most effective strategy.[7] The resulting salt often has a much higher melting point and a more ordered crystal lattice, which facilitates crystallization.[7] The hydrochloride salt is most common due to the simplicity of the procedure. This not only purifies the compound but also can make it easier to handle and store.[9][10] See Protocol 2 for a detailed methodology.

Q3: I'm observing severe tailing and poor separation of my compound on a silica gel column. What is happening and how do I fix it?

A3: This is a classic problem when purifying basic amines on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[8] This acid-base interaction leads to:

  • Tailing: The compound streaks down the column instead of moving as a tight band.

  • Poor Recovery: The compound can be difficult to elute or may even degrade on the acidic stationary phase.

  • Inconsistent Elution: The retention factor (Rf) can be difficult to reproduce.

To solve this, you must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. The most common choice is 0.1-1% triethylamine (Et₃N) .[6][8] An alternative is to use a mobile phase pre-saturated with ammonia, such as 1-10% NH₄OH in methanol, mixed with dichloromethane. See Protocol 3 for an optimized chromatography procedure.

Q4: When is reverse-phase chromatography a better option?

A4: Reverse-phase chromatography (e.g., using a C18 column) is an excellent choice for highly polar 3-azabicyclo[3.1.0]hexane derivatives that are poorly retained on normal-phase silica.[6] Basic compounds often exhibit better peak shape and retention in reverse-phase when the mobile phase pH is alkaline, as this keeps them in their more lipophilic (less polar) free-base form.[8] Mobile phases typically consist of water/acetonitrile or water/methanol, often with additives like formic acid or a basic modifier like triethylamine to control ionization and improve peak shape.[6][8]

Q5: How can I separate diastereomers or enantiomers of my substituted derivative?

A5:

  • Diastereomers: Since diastereomers have different physical properties, they can often be separated using high-performance column chromatography (either normal or reverse-phase).[6] Success depends on careful optimization of the mobile phase; a shallow solvent gradient is often required to achieve the best resolution.[6]

  • Enantiomers: Separating enantiomers requires a chiral environment. This is achieved using chiral chromatography (either HPLC or SFC). The choice of the chiral stationary phase (e.g., polysaccharide-based columns) is critical, and screening different columns and mobile phase systems is necessary to find the optimal conditions for separation.[11]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues in a structured format.

Problem Potential Cause(s) Recommended Solution(s)
Severe Tailing in Column Chromatography The basic nitrogen of your compound is strongly interacting with acidic silanol groups on the silica gel surface.[8]Primary Fix: Add a basic modifier to the eluent (e.g., 0.5-1% triethylamine). This "competing base" neutralizes the active sites on the silica.[6][8] Alternative: Switch to a different stationary phase, such as basic alumina or amine-functionalized silica.[8] For Polar Compounds: Consider reverse-phase (C18) chromatography.[6]
Compound is a Non-Crystallizable Oil - High impurity level preventing crystal lattice formation. - The free base has a low melting point.Primary Fix: Convert the amine to a crystalline salt (e.g., hydrochloride, fumarate, or acetate salt) to increase the melting point and facilitate crystallization.[6][7] See Protocol 2 . Alternative 1: Attempt trituration by stirring the oil with a solvent in which it is poorly soluble (e.g., hexanes, diethyl ether). This can sometimes induce solidification.[6] Alternative 2: Perform co-evaporation by dissolving the oil in a small amount of a good solvent (e.g., DCM) and adding a large volume of a poor solvent (e.g., hexanes), followed by careful solvent removal on a rotary evaporator.[6]
Low Recovery After Acid-Base Extraction - Incomplete protonation or deprotonation due to incorrect pH. - Emulsion formation at the aqueous-organic interface. - The protonated salt has some solubility in the organic layer, or the free base has some solubility in the aqueous layer.pH Check: Use a pH meter or pH paper to confirm the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during amine regeneration.[5] Break Emulsions: Add a small amount of brine (saturated NaCl solution) and swirl gently to break up emulsions. Improve Recovery: After the initial separation, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. Similarly, back-washing the organic layer can help.
Product Degradation During Purification - The bicyclic ring system may be sensitive to harsh pH conditions. - Prolonged exposure to the acidic surface of silica gel can cause degradation.[12]Milder Conditions: Use weaker acids/bases for extraction if possible (e.g., dilute citric acid instead of HCl). Chromatography: Do not let the compound sit on the column for an extended period. Use the triethylamine-modified eluent and elute the compound as quickly as possible while maintaining separation. Consider using a plug of silica (flash column) over a long, slow gravity column.
Inconsistent TLC Rf Value - The basic compound interacts variably with the silica on the TLC plate. - Atmospheric CO₂ can react with the amine on the plate.Standardize TLC: Develop TLC plates using a mobile phase that contains triethylamine (0.5-1%) to get sharp, reproducible spots. This should be the same system used for the column.

Section 3: Visualization of Purification Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for a crude 3-azabicyclo[3.1.0]hexane derivative.

Purification_Workflow Figure 1. Purification Strategy Decision Tree Crude Crude Product (Post-Workup) Is_Solid Is the crude material a solid? Crude->Is_Solid Is_Oil Crude is an oil Is_Solid->Is_Oil No Recrystallize Attempt Recrystallization from a suitable solvent Is_Solid->Recrystallize Yes AcidBase Perform Acid-Base Extraction (Protocol 1) Is_Oil->AcidBase CheckPurity1 Check Purity (TLC, LCMS, NMR) Recrystallize->CheckPurity1 CheckPurity2 Check Purity AcidBase->CheckPurity2 Is_Pure1 Is it pure? CheckPurity1->Is_Pure1 Is_Pure2 Is it pure? CheckPurity2->Is_Pure2 CheckPurity3 Check Purity Is_Pure3 Is it pure? CheckPurity3->Is_Pure3 Is_Pure1->AcidBase No Final_Product Pure Product Is_Pure1->Final_Product Yes Is_Pure2->Final_Product Yes Salt_Formation Purify via Salt Formation & Recrystallization (Protocol 2) Is_Pure2->Salt_Formation No, still oily Chromatography Perform Column Chromatography (Protocol 3) Is_Pure2->Chromatography No, solid impurities Is_Pure3->Final_Product Yes Is_Pure3->Chromatography No, from Salt Salt_Formation->CheckPurity3 Chromatography->CheckPurity3

Caption: Decision workflow for purifying 3-azabicyclo[3.1.0]hexane derivatives.

Section 4: Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate the basic 3-azabicyclo[3.1.0]hexane derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane (DCM)).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently.[5]

  • Separation: Allow the layers to separate. The protonated amine salt will move into the aqueous layer.[13][14] Drain the lower aqueous layer.

  • Re-extraction (Optional but Recommended): To ensure complete transfer, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.

  • Wash Organic Layer: The organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to isolate those impurities if needed.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper).[15] The protonated amine will be converted back to the neutral free base, which is typically insoluble in water and may precipitate or form an oil.[16][17]

  • Final Extraction: Extract the basified aqueous solution two to three times with a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation

This method is ideal for purifying oily amines or as a final purification step.[7]

  • Dissolution: Dissolve the crude, oily amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).[6][18]

  • Acid Addition: While stirring, add a solution of HCl dropwise. Common reagents include 2.0 M HCl in diethyl ether or a solution of HCl in dioxane.[6][18] Anhydrous conditions are preferred.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid.[7] Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove soluble impurities.[6]

  • Drying: Dry the purified salt under vacuum.

  • Recrystallization (Optional): For even higher purity, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).[7]

Protocol 3: Optimized Flash Chromatography on Silica Gel

This protocol is designed to mitigate the issues of tailing and poor separation.

  • Prepare Eluent: Choose an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). To this system, add 0.5-1% (v/v) of triethylamine (Et₃N) .[6][8]

  • Column Packing: Pack a flash chromatography column with silica gel using the triethylamine-modified eluent.

  • Equilibration: Flush the packed column with several column volumes of the modified eluent to ensure the entire silica bed is neutralized.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent. For less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.[7]

  • Elution: Run the column with the triethylamine-modified eluent, applying positive pressure.

  • Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC (using the same modified eluent system).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that triethylamine (boiling point: 89 °C) may need to be removed under high vacuum or by co-evaporation with another solvent.

References

  • Chemguide. (n.d.). Formation of ammonium salts. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Hanbon. (n.d.). Small Molecule Purification. Retrieved from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • Lumbroso, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane.
  • Davies, H. M., & Lee, G. H. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Retrieved from [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Casimiro, M., et al. (2022). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting : r/chemistry. Retrieved from [Link]

  • Wu, W., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Bio, M. M., et al. (2018). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development. Retrieved from [Link]

  • European Patent Office. (1980). Derivatives of 3-azabicyclo\3.1.0\hexane and processes for their preparation - EP 0007128 A1. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • ACS Catalysis. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and CpIrIII Transfer Hydrogenation*. Retrieved from [Link]

  • Tetrahedron: Asymmetry. (2010). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Retrieved from [Link]

  • PubMed. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • Agilent. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Food Science and Technology. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Bryan Research & Engineering, Inc. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting Guide. Retrieved from [Link]

Sources

Validation & Comparative

Scaffold Hopping in Drug Design: A Technical Comparison of Pyrrolidine and 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological interfaces, the limitations of traditional, highly flexible heterocycles have become apparent. The pyrrolidine ring is a ubiquitous structural motif in medicinal chemistry; however, its conformational flexibility and high basicity often lead to off-target toxicities, poor membrane permeability, and rapid cytochrome P450 (CYP450)-mediated clearance.

To overcome these liabilities, structurally rigidified bioisosteres—specifically saturated fused cyclopropanes like the 3-azabicyclo[3.1.0]hexane scaffold—have emerged as superior alternatives[1]. By locking the nitrogen-containing ring into a rigid, boat-like conformation, medicinal chemists can precisely control the spatial projection of pharmacophores, favorably modulate basicity, and sterically shield metabolic soft spots[1].

Physicochemical & Structural Dynamics

The transition from a simple pyrrolidine to a 3-azabicyclo[3.1.0]hexane system is not merely a structural tweak; it fundamentally alters the molecule's physicochemical profile.

  • Conformational Pre-organization: Pyrrolidine rapidly interconverts between envelope and half-chair conformations. This flexibility incurs a high entropic penalty upon target binding. Fusing a cyclopropane ring restricts the system to a rigid conformation, pre-organizing the ligand to match the target's binding pocket and providing a significant entropic advantage.

  • Basicity (pKa) Modulation: Pyrrolidine is highly basic (pKa ~11.3), meaning it is almost entirely protonated at physiological pH (7.4), which can hinder passive membrane diffusion. The cyclopropane ring in 3-azabicyclo[3.1.0]hexane possesses high s-character in its C-C bonds, exerting an electron-withdrawing inductive (-I) effect. This lowers the nitrogen's pKa (typically to 9.5–10.5), increasing the fraction of un-ionized drug and enhancing passive permeability[1].

  • Metabolic Shielding: Pyrrolidines are notorious for rapid CYP450-mediated oxidation at the α -carbons, leading to reactive iminium species. The cyclopropane fusion introduces severe steric hindrance adjacent to these α -carbons, physically blocking their optimal alignment with the CYP450 catalytic heme iron, thereby extending the compound's half-life[1].

ScaffoldLogic Pyrrolidine Pyrrolidine Scaffold High Flexibility, High pKa Cyclopropanation Cyclopropanation / Fusion (Conformational Restriction) Pyrrolidine->Cyclopropanation Azabicyclo 3-Azabicyclo[3.1.0]hexane Rigid, Modulated pKa Cyclopropanation->Azabicyclo Metabolism Enhanced Metabolic Stability (Blocked CYP450 Sites) Azabicyclo->Metabolism Binding Increased Target Affinity (Entropic Advantage) Azabicyclo->Binding

Logical flow of scaffold hopping from pyrrolidine to 3-azabicyclo[3.1.0]hexane.

Comparative Performance Data

The following table summarizes the quantitative and qualitative shifts observed when substituting a pyrrolidine core with a 3-azabicyclo[3.1.0]hexane scaffold.

Property / MetricPyrrolidine3-Azabicyclo[3.1.0]hexaneImpact on Drug Design
Conformational State Highly flexible (Envelope)Rigidified (Boat-like)Reduces entropic penalty; improves target selectivity.
Typical pKa ~ 11.3~ 9.5 – 10.5Lower basicity improves LogD and membrane permeability.
Metabolic Clearance ( CLint​ ) High (Rapid α -oxidation)Low to ModerateCyclopropane sterically shields α -carbons from CYP450.
Lipophilicity (LogP) Baseline+0.3 to +0.5 shiftEnhances hydrophobic interactions within binding pockets.

Empirical Case Studies in Target Affinity

The theoretical benefits of the 3-azabicyclo[3.1.0]hexane scaffold are heavily corroborated by empirical data across multiple therapeutic areas:

Case Study 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors In the development of anti-diabetic agents, Sattigeri et al. explored the replacement of the flexible 2-cyanopyrrolidine core at the P2 region with conformationally restricted N-(aryl)-3-azabicyclo[3.1.0]hexane derivatives[2]. The rigidification locked the molecule into the bioactive conformation required for DPP-IV binding, maintaining potent inhibition while drastically improving selectivity against related off-target proteases[2].

Case Study 2: Monoacylglycerol Lipase (MAGL) Inhibitors For neurodegenerative disease therapies, McAllister et al. replaced a rapidly hydrolyzable azetidine/pyrrolidine-like ring with the azabicyclo[3.1.0]hexane scaffold. This scaffold hop optimized the pharmacokinetic parameters and solubility of the resulting carbamates, yielding highly potent MAGL inhibitors with superior metabolic stability[3].

Case Study 3: Anticancer Spiro-Oxindoles Recent in vitro assays on tumor cell lines (including K562 and HeLa) demonstrated that spiro-fused derivatives containing the [3-azabicyclo[3.1.0]hexane]-oxindole moiety exhibited significantly better antiproliferative activity compared to their more flexible cyclopropa[a]pyrrolizidine counterparts[4].

Validated Experimental Methodology: In Vitro Microsomal Stability Assay

To objectively quantify the metabolic advantage of the 3-azabicyclo[3.1.0]hexane scaffold over pyrrolidine, an in vitro liver microsomal stability assay must be executed. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol & Mechanistic Causality
  • Preparation of Working Solutions:

    • Action: Dilute the test compounds (the pyrrolidine parent and its 3-azabicyclo[3.1.0]hexane analog) to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a 1 µM concentration ensures the substrate is well below the Michaelis-Menten constant ( Km​ ) for most CYP450 enzymes. This guarantees that the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

  • System Equilibration:

    • Action: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation:

    • Action: Initiate the metabolism by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450-mediated oxidation is strictly dependent on NADPH as an electron donor. Its addition acts as the precise "time zero" trigger for the assay.

  • Time-Course Sampling & Quenching:

    • Action: At predefined intervals (t = 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard normalizes any subsequent volumetric or ionization variations during LC-MS/MS analysis.

  • Protein Precipitation & Analysis:

    • Action: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification of the remaining parent compound.

  • Self-Validation Controls:

    • Action: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

    • Causality: If Verapamil is not rapidly degraded, the microsomal batch is inactive. If Warfarin is rapidly degraded, the system is contaminated or non-specific binding is occurring. This ensures the assay is trustworthy.

AssayWorkflow Incubation 1. Incubation Microsomes + NADPH Quenching 2. Quenching Cold Acetonitrile Incubation->Quenching Centrifugation 3. Precipitation 14,000 x g Quenching->Centrifugation LCMS 4. LC-MS/MS Quantify Parent Centrifugation->LCMS

Step-by-step workflow for evaluating in vitro microsomal stability.

References

  • Stepakov, A. V., et al. "Study of Cytotoxicity of Spiro-Fused[3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines." MDPI (2024). 4

  • Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters (2008). 2

  • Abovchem. "Advancing Drug Discovery with Saturated Fused Cyclopropanes." Abovchem News (2025). 1

  • McAllister, et al. / MDPI. "Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases." MDPI (2021). 3

Sources

Validating the Absolute Configuration of (1R,5R)-3-azabicyclo[3.1.0]hexane: A Comparative Guide to X-Ray Crystallography, VCD, and Chiral NMR

Author: BenchChem Technical Support Team. Date: April 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged, highly rigid chiral building block embedded within the core of numerous critical therapeutics. From the Hepatitis C protease inhibitor Boceprevir to novel Dopamine D3 receptor modulators, the spatial orientation dictated by the (1R,5R) or (1S,5R) stereocenters strictly governs target binding affinity and toxicity profiles Rajana et al.[1].

As a Senior Application Scientist, I frequently encounter the challenge of definitively assigning absolute configuration to these bicyclic systems. While Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard, orthogonal techniques like Vibrational Circular Dichroism (VCD) and Chiral NMR are increasingly deployed. This guide objectively compares these methodologies, providing the mechanistic causality behind experimental choices and detailing self-validating protocols to ensure absolute scientific integrity.

Mechanistic Rationale: Choosing the Right Analytical Modality

Assigning absolute configuration requires breaking the symmetry of enantiomers using a chiral reference or an asymmetric physical phenomenon.

  • X-Ray Crystallography (Anomalous Dispersion): SCXRD relies on the anomalous scattering of X-rays by atoms. When a non-centrosymmetric crystal is irradiated, the phase shift of the scattered X-rays differs slightly between enantiomers. This difference is mathematically quantified by the Flack parameter ( x ) . If the molecule lacks a heavy atom (like Cl, Br, or S), chiral derivatization—such as forming a salt with (S)-(+)-mandelic acid—provides an internal, known chiral reference to definitively assign the unknown centers EP2070922B1[2].

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because it is highly sensitive to the 3D spatial arrangement of atoms, VCD does not require crystallization. However, it relies heavily on ab initio Density Functional Theory (DFT) calculations to predict the theoretical spectra of the (1R,5R) and (1S,5S) enantiomers for comparison EP2070922B1[3].

  • Chiral NMR: This technique utilizes Chiral Derivatizing Agents (CDAs), such as Mosher's acid, to convert enantiomers into diastereomers. The distinct spatial environments of the resulting diastereomers produce measurable differences in chemical shifts (Δδ), allowing empirical deduction of the absolute configuration.

Experimental Workflows & Visualization

The following diagrams illustrate the logical progression of absolute configuration assignment using SCXRD and orthogonal spectroscopic techniques.

G Syn Racemic 3-azabicyclo[3.1.0]hexane Res Chiral Resolution (e.g., (S)-(+)-Mandelic Acid) Syn->Res Diastereomer Formation Cryst Slow Evaporation Crystallization (DCM:DIPE) Res->Cryst Isomer Isolation XRD Single-Crystal X-Ray Diffraction (Cu-Kα Radiation) Cryst->XRD High-Quality Crystal Flack Flack Parameter Refinement (x ≈ 0) XRD->Flack Anomalous Dispersion Config Absolute Configuration Assigned (1R,5R) Flack->Config x < 0.1 (esd)

Workflow for absolute configuration assignment via X-ray crystallography.

G2 Start Enantiopure Sample VCD_Exp Experimental VCD Spectrum Start->VCD_Exp VCD_Calc DFT ab initio Calculations Start->VCD_Calc NMR_Deriv Mosher's Acid Derivatization Start->NMR_Deriv VCD_Match Spectral Overlay Match VCD_Exp->VCD_Match VCD_Calc->VCD_Match NMR_Shift 1H/19F NMR Acquisition NMR_Deriv->NMR_Shift NMR_Delta Calculate Δδ (S-R) NMR_Shift->NMR_Delta

Orthogonal validation workflows using VCD spectroscopy and Chiral NMR.

Step-by-Step Methodologies: Self-Validating Systems

A robust analytical protocol must be self-validating—meaning the data inherently proves its own accuracy through internal mathematical or physical checks.

Protocol A: SCXRD via Chiral Derivatization & Slow Evaporation

This protocol is grounded in the methodology used to validate the Boceprevir Fragment-B Rajana et al.[4].

  • Chiral Resolution: React the racemic 3-azabicyclo[3.1.0]hexane derivative with a resolving agent. If the target lacks heavy atoms, use an enantiopure heavy-atom-containing agent (e.g., a brominated chiral acid) or a standard like (S)-(+)-mandelic acid[2].

  • Crystallization (Causality of Solvent Choice): Dissolve ~15 mg of the resolved compound in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Diisopropyl ether (DIPE)[1].

    • Why this mixture? DCM acts as an excellent primary solvent, while DIPE acts as an antisolvent. Slow evaporation of the highly volatile DCM gradually decreases the solute's solubility, driving the system into the metastable zone to promote the nucleation of high-quality, needle-shaped single crystals[4].

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu-Kα radiation source ( λ=1.5418 Å).

    • Why Cu-Kα over Mo-Kα? Copper radiation provides a significantly stronger anomalous scattering signal for lighter atoms (C, N, O) compared to Molybdenum, which is critical for accurate Flack parameter refinement when heavy halogens are absent.

  • Refinement & Self-Validation: Solve the structure and refine the Flack parameter ( x ).

    • The Self-Validating Check: The software calculates x for both enantiomeric models. If the proposed (1R,5R) model is correct, x will refine to 0.0 with an estimated standard deviation (esd) of <0.1 . If x refines to 1.0 , the absolute structure is definitively the inverted (1S,5S) enantiomer. Geometric considerations in the electron density map further validate this assignment Kuhne et al.[5].

Protocol B: VCD Spectroscopy Validation

For compounds where single crystals cannot be grown, VCD serves as the primary orthogonal technique[2].

  • Sample Preparation: Dissolve the enantiopure compound (isolated via chiral preparative HPLC) in an IR-transparent solvent (e.g., CDCl3) at a high concentration (~0.1 M).

  • Spectral Acquisition: Record the IR and VCD spectra using a Fourier-transform VCD spectrometer (typically 14 hours of accumulation to ensure a high signal-to-noise ratio).

  • Computational Modeling (DFT): Perform a conformational search using molecular mechanics, followed by geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d) level of theory).

  • Self-Validation: Overlay the experimental VCD spectrum with the calculated spectra for both enantiomers. The correct (1R,5R) model will show a positive correlation, while the (1S,5S) model will show a perfect mirror-image mismatch, internally validating the assignment[3].

Comparative Performance Data

The table below summarizes the quantitative and qualitative performance metrics of these three techniques when applied to the 3-azabicyclo[3.1.0]hexane framework.

ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Chiral NMR (Mosher's Method)
Primary Physical Basis Anomalous dispersion of X-raysDifferential absorption of circularly polarized IRDiastereomeric chemical shift differences (Δδ)
Requirement for Crystallinity Strictly Required (High-quality single crystal)Not Required (Solution state)Not Required (Solution state)
Reliance on Computational Models None (Direct empirical measurement)High (Requires extensive DFT ab initio calculations)Low (Relies on empirical models like the Mosher plane)
Confidence Metric Flack Parameter ( x≈0±0.1 )Spectral Similarity Score / Enantiomeric Similarity IndexConsistent Δδ signs across multiple protons
Sample Recovery High (Non-destructive, though derivatization may be required)High (Non-destructive)Low (Covalent derivatization is often irreversible)
Throughput Low (Crystallization is the bottleneck, taking days to weeks)Medium (Requires hours of spectral accumulation + computation time)High (Rapid derivatization and standard NMR acquisition)

Conclusion

While Chiral NMR and VCD provide rapid, solution-state insights into the stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives, Single-Crystal X-Ray Diffraction remains the most authoritative technique for absolute configuration validation. By employing strategic crystallization techniques (e.g., DCM/DIPE slow evaporation) and leveraging Cu-Kα radiation to maximize anomalous dispersion, researchers can establish a self-validating structural assignment. When crystallization proves intractable, comparative VCD supported by rigorous DFT calculations serves as a highly reliable, orthogonal alternative[2].

References

  • Rajana, N., Pallavi, V., Madhavan, P., Mohan, H. R., Babu, J. M., & Basavaiah, K. (2018). Absolute Configuration of Boceprevir Chiral fragment-B by Chiral Chromatographic, Spectroscopic, Thermal and Crystallization Techniques. Asian Journal of Research in Chemistry, 11(3), 671-680. URL: [Link]

  • European Patent Office. (2005). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors (Patent No. EP2070922B1). Google Patents.
  • Kuhne, J., et al. (2025). A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands. Acta Crystallographica Section D: Structural Biology. URL: [Link]

  • Wang, Y., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(14), 4324–4327. URL: [Link]

Sources

Benchmarking Chiral Catalysts for the Asymmetric Synthesis of 3-Azabicyclo[3.1.0]hexanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged, rigid, sp³-rich structural motif embedded in numerous biologically active compounds and FDA-approved drugs, including the analgesic bicifadine, the antidepressant amitifadine, and Nirmatrelvir (the active API in the COVID-19 antiviral Paxlovid). The conformational rigidity of this bicyclic core significantly enhances target protein binding affinities by minimizing entropic penalties upon binding.

Historically, accessing this core relied on chiral pool syntheses or late-stage resolution. Today, asymmetric catalysis offers highly modular and atom-economical pathways. This guide benchmarks three state-of-the-art catalytic systems—Dirhodium(II) Catalysis , Rh(III)/Ir(III) Dual Catalysis , and Cu(I) Catalysis —evaluating their mechanistic causality, experimental protocols, and quantitative performance to help drug development professionals select the optimal synthetic route.

Mechanistic Pathways Overview

The synthesis of the 3-azabicyclo[3.1.0]hexane core can be approached through divergent catalytic disconnections, depending on the desired substitution pattern and functional group tolerance.

G Start Precursor Selection Path1 N-Boc-3-pyrroline + Diazoacetates Start->Path1 Path2 N-enoxysuccinimides + Acrolein Start->Path2 Path3 Azomethine Ylides + Cyclopropenes Start->Path3 Cat1 Dirhodium(II) Catalysis Rh2(S-PTAD)4 Path1->Cat1 Carbene Transfer Cat2 Rh(III)/Ir(III) Dual Catalysis CpxRhIII & Cp*IrIII Path2->Cat2 C-H Activation Cat3 Cu(I) Catalysis Cu/Ph-Phosferrox Path3->Cat3 1,3-Dipolar Cycloaddition Product Chiral 3-Azabicyclo[3.1.0]hexane Core Cat1->Product [2+1] Cycloaddition Int2 cis-Cyclopropane Dicarbonyl (+ Primary Amine) Cat2->Int2 cis-Cyclopropanation Cat3->Product Desymmetrization Int2->Product Reductive Amination

Figure 1: Divergent catalytic pathways for asymmetric 3-azabicyclo[3.1.0]hexane core synthesis.

Benchmark 1: Dirhodium(II) Catalysis (Cyclopropanation & C-H Functionalization)

Mechanistic Causality: The dirhodium(II) tetracarboxylate-catalyzed reaction of diazoacetates with N-Boc-2,5-dihydro-1H-pyrrole (3-pyrroline) represents a highly atom-economical route to the core scaffold [1]. The causality of stereocontrol lies in the C4-symmetric shallow bowl shape of catalysts like Rh₂(S-PTAD)₄. This architecture restricts the trajectory of the incoming pyrroline, enforcing strict facial selectivity during carbene transfer. Interestingly, the electronic nature of the carbene dictates chemoselectivity: acceptor carbenes (e.g., ethyl diazoacetate) undergo classic [2+1] cyclopropanation of the olefinic site, whereas donor/acceptor carbenes unexpectedly shift the reactivity toward highly enantio- and diastereoselective C–H functionalization at the α-N C2 position [2].

Experimental Protocol: Asymmetric [2+1] Cyclopropanation

This protocol utilizes ultra-low catalyst loading, making it highly scalable for process chemistry.

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv) and Rh₂(S-PTAD)₄ (0.05 mol%) in anhydrous dichloromethane (DCM).

  • Carbene Generation: Dissolve ethyl diazoacetate (1.2 equiv) in anhydrous DCM and add it dropwise to the reaction mixture via a syringe pump over 2–4 hours at room temperature.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound, kinetically favoring the cross-reaction with the pyrroline and suppressing unwanted carbene dimerization (e.g., formation of diethyl maleate/fumarate).

  • Reaction Monitoring: Stir for an additional 1 hour.

    • Self-Validation: Monitor the complete consumption of the diazo compound via IR spectroscopy (disappearance of the distinct ~2100 cm⁻¹ diazo stretch) before proceeding to workup.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography.

    • Self-Validation: Assess the endo/exo diastereomeric ratio (dr) via crude ¹H NMR integration of the distinct cyclopropyl protons. Determine enantiomeric excess (ee) via chiral stationary phase HPLC.

Benchmark 2: Rh(III)/Ir(III) Dual Catalysis (Tandem Sequence)

Mechanistic Causality: For late-stage diversification, the tandem CpˣRh(III)-catalyzed C–H activation and CpIr(III)-catalyzed transfer hydrogenation provides unparalleled modularity[3]. The tailored CpˣRh(III) catalyst orchestrates a rare cis-selective cyclopropanation of acrolein with N-enoxysuccinimides. The rigidity of the rhodium-metallacycle intermediate dictates the cis-geometry. Subsequently, Watanabe’s CpIr(III) catalyst drives an iterative aminative transfer hydrogenation. By simply varying the primary amine introduced in the second step, researchers can generate a vast library of N-substituted derivatives for Structure-Activity Relationship (SAR) studies.

Experimental Protocol: One-Pot Sequential Reductive Amination
  • C-H Activation / Cyclopropanation: Combine N-enoxysuccinimide (1.0 equiv), acrolein (1.2 equiv), CpˣRh(III) catalyst (2.5 mol%), and Bu₄NOAc (2.0 equiv) in 2,2,2-trifluoroethanol (TFE, 0.2 M). Stir at 23 °C for 24 hours.

    • Self-Validation: Confirm the formation of the cis-cyclopropane dicarbonyl intermediate via LC-MS before initiating the reductive cyclization.

  • Reductive Amination: To the same reaction vessel, add the desired primary amine (1.5 equiv), Watanabe's Cp*Ir(III) catalyst (1.0 mol%), and a formic acid/triethylamine mixture (5:2 ratio) as the hydrogen source.

  • Cyclization: Stir at room temperature until complete cyclization is observed (typically 12 hours).

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

    • Self-Validation: Utilize 2D NOESY NMR spectroscopy to confirm the cis-fused bicyclic architecture by observing the spatial proximity of the bridgehead protons.

Benchmark 3: Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition

Mechanistic Causality: When the target molecule requires dense functionalization, the Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes is the premier choice [4]. The chiral Cu(CH₃CN)₄BF₄ / Ph-Phosferrox complex acts as a Lewis acid, coordinating to the azomethine ylide. The bulky Ph-Phosferrox ligand effectively shields one face of the dipole, enforcing a highly diastereo- and enantioselective exo-approach of the cyclopropene. This desymmetrization strategy seamlessly installs up to five contiguous stereocenters (including two all-carbon quaternary centers) in a single step.

Experimental Protocol: Asymmetric Desymmetrization
  • Catalyst Activation: In a nitrogen-filled glovebox, pre-stir Cu(CH₃CN)₄BF₄ (5.0 mol%) and chiral Ph-Phosferrox ligand (5.5 mol%) in anhydrous THF for 30 minutes to ensure complete formation of the active chiral metallo-complex.

  • Dipole Generation: Add the azomethine ylide precursor (1.0 equiv) and cool the mixture to -20 °C.

    • Causality: Lowering the temperature rigidifies the transition state, minimizing rotational degrees of freedom and maximizing enantiofacial discrimination.

  • Cycloaddition: Add Et₃N (10 mol%) to generate the active dipole in situ, followed immediately by the dropwise addition of the trisubstituted cyclopropene (1.2 equiv).

  • Isolation: Stir at -20 °C for 12–24 hours.

    • Self-Validation: Purify via silica gel chromatography. Confirm the absolute stereochemistry of the five contiguous centers via single-crystal X-ray diffraction prior to biological assaying.

Quantitative Performance Comparison

Table 1: Benchmarking Data for Chiral Catalysts in 3-Azabicyclo[3.1.0]hexane Synthesis

Catalyst SystemPrimary MechanismSubstrate Scope FocusMax YieldEnantioselectivity (ee/er)Diastereoselectivity (dr)Catalyst Loading
Rh₂(S-PTAD)₄ [2+1] CyclopropanationUnadorned core scaffoldsUp to 87%Up to 97% ee>20:10.05 mol%
CpˣRh(III) / Cp*Ir(III) Tandem C-H Activation / AminationN-substituted modular cores70–95%>99:1 er>20:11.0 – 2.5 mol%
Cu(I) / Ph-Phosferrox 1,3-Dipolar CycloadditionHighly substituted cores (5 stereocenters)Up to 99%97–99% eeSingle isomer5.0 mol%

Selection Matrix & Conclusion

Choosing the correct catalytic system depends entirely on the structural requirements of your drug discovery program:

  • Opt for Dirhodium(II) Catalysis if your goal is to synthesize the basic, unadorned 3-azabicyclo[3.1.0]hexane scaffold for fragment-based drug discovery. The ultra-low catalyst loading (0.05 mol%) makes it the most economically viable for kilogram-scale scale-up.

  • Opt for Rh(III)/Ir(III) Dual Catalysis when conducting extensive SAR studies that require late-stage N-substitution. The modularity of adding different primary amines in the second step drastically reduces synthetic bottlenecking.

  • Opt for Cu(I) Catalysis when targeting highly complex, densely functionalized derivatives. The ability to set five contiguous stereocenters in a single step is unparalleled in generating complex 3D chemical space.

References

  • Nguyen, T.-T. H., Shimabukuro, K., & Davies, H. M. L. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings." Organic Letters 2024.[Link]

  • Nguyen, T.-T. H., et al. "Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D." Journal of the American Chemical Society 2025.[Link]

  • Zeng, Z., Gao, H., Zhou, Z., & Yi, W. "Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation." ACS Catalysis 2022.[Link]

  • Deng, L., et al. "Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes." Organic Letters 2018.[Link]

Orthogonal Cross-Validation of GC and HPLC Methods for Bicyclic Amine Purity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclic amines (e.g., quinuclidines, tropanes, and diazabicyclooctanes) are critical structural motifs in modern drug discovery. However, their rigid, exposed nitrogen lone pairs make them highly polar and strongly basic, leading to severe chromatographic artifacts such as irreversible adsorption and peak tailing. Assessing their purity requires orthogonal analytical techniques. This guide provides a comprehensive framework for cross-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods in accordance with ICH Q2(R2) guidelines, ensuring robust, self-validating impurity profiling.

Mechanistic Challenges in Bicyclic Amine Chromatography

The primary cause of peak distortion in amine analysis is the presence of multiple retention mechanisms. While the primary mechanism should be predictable (hydrophobic in HPLC, boiling point/polarity in GC), secondary interactions often dominate if the system is not properly optimized.

HPLC: The Silanol Cation-Exchange Dilemma

In reversed-phase HPLC, peak tailing primarily affects basic compounds[1]. Bicyclic amines typically possess pKa​ values between 9.0 and 10.5. When analyzed using standard acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7), the amine is positively charged. At this pH, surface silanols on the silica particle still carry some negative charges, leading to secondary cation-exchange interactions and severe peak tailing[2].

Causality-Driven Solutions:

  • Low-pH Ion Pairing: Using 0.1% trifluoroacetic acid (TFA) lowers the pH to ~2.0, neutralizing the majority of residual silanols while simultaneously forming a hydrophobic ion-pair with the amine[2].

  • High-pH Deprotonation: Utilizing a high-pH mobile phase (pH > 10.0) with modern Type B (metal-free, low-silanol) silica columns fully deprotonates the amine, eliminating electrostatic interactions and allowing for pure hydrophobic retention[1][3].

GC: Active Site Adsorption and Volatility

Amines are notoriously difficult to analyze by GC due to their interaction with active silanol sites in the glass liner and column, often leading to significant tailing and poor reproducibility[4].

Causality-Driven Solutions:

  • Chemical Derivatization: For primary and secondary bicyclic amines, silylation (e.g., using MTBSTFA) replaces active hydrogens with nonpolar moieties, increasing volatility and shielding the amine from active sites.

  • Base-Deactivated Systems: Tertiary bicyclic amines (e.g., quinuclidine) lack active hydrogens and cannot be derivatized. For these compounds, direct injection is required, necessitating the use of heavily base-deactivated inlet liners and specialized amine-specific stationary phases to prevent Lewis acid-base interactions.

Mechanisms Amine Bicyclic Amine (High pKa, Polar) HPLC HPLC Challenge: Cation Exchange with Silanols Amine->HPLC GC GC Challenge: Active Site Adsorption Amine->GC HPLC_Sol1 Low pH (TFA) Neutralize Silanols HPLC->HPLC_Sol1 pH ~ 2.0 HPLC_Sol2 High pH Buffer Deprotonate Amine HPLC->HPLC_Sol2 pH > 10.0 GC_Sol1 Base-Deactivated Column Mask Active Sites GC->GC_Sol1 Direct Injection GC_Sol2 Chemical Derivatization Increase Volatility GC->GC_Sol2 e.g., MTBSTFA Orthogonal Orthogonal Purity Validation HPLC_Sol1->Orthogonal HPLC_Sol2->Orthogonal GC_Sol1->Orthogonal GC_Sol2->Orthogonal

Fig 1: Mechanistic challenges and mitigation pathways for bicyclic amine chromatography.

Orthogonal Cross-Validation Strategy (ICH Q2(R2))

The updated ICH Q2(R2) guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation[5][6]. Validating a single method is often insufficient for complex bicyclic amines. Cross-validating HPLC and GC methods provides critical orthogonal assurance: HPLC is superior for quantifying non-volatile degradation products, while GC excels at identifying volatile process impurities and residual solvents[7].

Per ICH Q2(R2), the reportable range (including the Limit of Quantitation, LOQ) must be supported by empirical evidence of appropriate accuracy and precision[6].

Validation Phase1 Method Optimization (System Suitability) Phase2 ICH Q2(R2) Validation (Linearity, LOD/LOQ) Phase1->Phase2 Phase3 Orthogonal Comparison (HPLC vs GC Data) Phase2->Phase3 Phase4 Purity Certification (API Release) Phase3->Phase4

Fig 2: Lifecycle approach to analytical procedure validation per ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate System Suitability Testing (SST) as a self-validating mechanism before sample analysis begins.

Protocol A: High-pH RP-HPLC Purity Assessment

Causality: Operating at pH 10.5 ensures the bicyclic amine is fully deprotonated, eliminating cation-exchange interactions with residual silanols and ensuring Gaussian peak shapes.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute ammonium hydroxide.

    • Organic (B): 100% Acetonitrile.

  • Column Selection: Install a Type B ethylene-bridged hybrid (BEH) silica column (e.g., 150 x 4.6 mm, 3.5 µm) designed to withstand high pH without silica dissolution.

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Detection: UV at 210 nm (or CAD for compounds lacking a chromophore).

  • System Suitability (Self-Validation): Inject a 0.1 mg/mL standard solution. The run is only valid if the peak asymmetry factor ( As​ ) is ≤1.2 and theoretical plates ( N ) >10,000 .

Protocol B: GC-FID Purity Assessment via Direct Injection

Causality: For tertiary bicyclic amines that cannot be derivatized, using a base-modified polyethylene glycol (PEG) stationary phase prevents Lewis acid-base interactions between the amine's lone pair and the column surface.

  • System Deactivation: Install a fresh, base-deactivated glass inlet liner. Condition the column at 250°C for 2 hours prior to analysis to remove active volatile contaminants.

  • Sample Preparation: Dissolve the bicyclic amine in GC-grade methanol to a concentration of 1.0 mg/mL.

  • Chromatographic Run:

    • Column: Base-deactivated capillary column (e.g., Rtx-5 Amine, 30 m x 0.25 mm, 0.25 µm).

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • Oven program: 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Inlet: 250°C, Split ratio 20:1.

  • System Suitability (Self-Validation): Inject an LOQ standard (0.05% of nominal concentration). The method is valid only if the signal-to-noise (S/N) ratio is ≥10 and peak tailing is ≤1.5 .

Comparative Data Analysis

The following table summarizes the cross-validation data for a representative bicyclic amine, demonstrating how both methods meet ICH Q2(R2) acceptance criteria while providing orthogonal insights[5].

Table 1: Cross-Validation Data for Bicyclic Amine Purity

Validation ParameterHPLC (High-pH RP)GC-FID (Base-Deactivated)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution of non-volatile degradation products ( Rs​>2.0 )Baseline resolution of volatile process impurities ( Rs​>1.5 )No interference at the retention time of the main peak
Linearity (Working Range) R2=0.9995 (0.05 - 1.5 mg/mL) R2=0.9989 (0.05 - 1.5 mg/mL) R2≥0.998
Limit of Quantitation (LOQ) 0.01% area (S/N = 15)0.02% area (S/N = 12)S/N ≥10
Precision (Repeatability) 0.6% RSD (n=6)1.1% RSD (n=6) ≤2.0% RSD
Accuracy (Recovery) 99.2% - 101.1%98.5% - 102.3%98.0% - 102.0% (assay)

Data Interpretation: While HPLC demonstrates slightly superior precision and a lower LOQ for the main API, GC-FID successfully quantifies volatile impurities that elute in the solvent front of the HPLC method. Together, they provide a 360-degree purity profile.

Conclusion

For drug development professionals, relying on a single analytical method for bicyclic amines introduces significant risk due to their propensity for uncharacterized secondary interactions. By understanding the causality behind silanol interactions and active-site adsorption, scientists can design robust, self-validating HPLC and GC methods. Cross-validating these orthogonal techniques under the ICH Q2(R2) framework ensures the highest level of scientific integrity and regulatory compliance for API release.

References
  • Validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • How to Reduce Peak Tailing in HPLC?
  • Source: benchchem.
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
  • Source: vt.
  • Source: sigmaaldrich.

Sources

structural comparison of 3-azabicyclo[3.1.0]hexane-1-carboxylate esters and amides

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Comparison of 3-Azabicyclo[3.1.0]hexane-1-carboxylate Esters and Amides in Drug Discovery

Introduction In modern medicinal chemistry, the 3-azabicyclo[3.1.0]hexane system is highly prized as a conformationally restricted bioisostere of pyrrolidine. By fusing a cyclopropane ring to a pyrrolidine core, drug developers can lock the ring pucker, thereby reducing entropic penalties upon target binding and shielding the molecule from metabolic degradation[1]. Specifically, substitutions at the C1 position—creating an all-carbon quaternary center—have profound effects on the molecule's trajectory in drug development[2]. As a Senior Application Scientist, I frequently guide research teams through the critical decision of optimizing this C1 position. This guide provides an objective, data-driven comparison between 3-azabicyclo[3.1.0]hexane-1-carboxylate esters and their corresponding 1-carboxamides, analyzing their physicochemical properties, synthetic utility, and biological performance.

Structural and Physicochemical Divergence

The choice between an ester and an amide at the C1 quaternary center dictates the molecule's functional role. Esters predominantly serve as lipophilic prodrugs or versatile synthetic intermediates[3]. In contrast, amides frequently act as the active pharmacophore, introducing essential hydrogen-bond donor capabilities critical for engaging target proteins, such as in the development of Coxsackievirus A16 2A protease inhibitors[4] and TLR7/8 antagonists[2].

Table 1: Comparative Physicochemical Profiling of C1-Substituted 3-Azabicyclo[3.1.0]hexanes

Parameter1-Carboxylate (Ester)1-Carboxamide (Amide)Mechanistic Causality
Plasma Half-Life (T½) < 30 minutes> 240 minutesEsters are highly susceptible to rapid cleavage by ubiquitous human carboxylesterases (CES1/CES2). Amides resist this hydrolysis, extending systemic circulation.
Hydrogen Bond Donors 01–2 (depending on N-substitution)Amides provide critical N–H donors required for engaging target active sites (e.g., TLR7/8 binding pockets)[2].
Passive Permeability ( Papp​ ) High (>15 × 10⁻⁶ cm/s)Low to Moderate (<5 × 10⁻⁶ cm/s)The ester masks polarity, facilitating lipid bilayer crossing. The amide increases Polar Surface Area (PSA), which can restrict passive diffusion[2].
Primary Application Synthetic IntermediateActive Pharmaceutical IngredientEsters allow for orthogonal protection and facile purification during early synthesis. Amides serve as the stable, target-engaging pharmacophore.

Synthetic Workflows and Interconversion

The construction of the 3-azabicyclo[3.1.0]hexane core typically proceeds via transition-metal-catalyzed cyclopropanation of pyrrolines or 1,3-dipolar cycloadditions[1]. The C1-ester is usually the first stable, isolable product, which is subsequently converted to the amide to explore structure-activity relationships (SAR)[3].

G Core 3-Azabicyclo[3.1.0]hexane Core Scaffold Ester C1-Carboxylate Ester (High Permeability) Core->Ester Cyclopropanation Amide C1-Carboxamide (High Target Affinity) Ester->Amide Saponification & Amide Coupling Hydrolysis Rapid Hydrolysis (CES1/2 Enzymes) Ester->Hydrolysis In Vivo Clearance Target Stable Target Engagement (e.g., TLR7/8, Proteases) Amide->Target H-Bonding

Figure 1: Synthetic divergence and metabolic routing of C1-esters and amides.

Protocol 1: Self-Validating Synthesis of C1-Carboxamides from C1-Esters

To transition from a synthetic intermediate to a viable drug candidate, the ester must be converted to an amide. This protocol ensures high yield despite the steric hindrance of the all-carbon quaternary center[2].

  • Saponification (Ester to Acid): Dissolve the C1-carboxylate ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add 2.0 equivalents of LiOH·H₂O.

    • Causality: The mixed solvent system ensures complete solubilization of the lipophilic ester while providing the aqueous environment necessary for hydroxide attack.

  • Acidification and Extraction: Adjust the pH to 3-4 using 1M HCl, then extract with EtOAc.

    • Causality: The quaternary C1-carboxylic acid is highly polar; careful pH control ensures it is fully protonated for organic extraction without degrading acid-sensitive protecting groups (e.g., N-Boc)[5].

  • Amide Coupling: Dissolve the isolated acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA, followed by 1.5 eq of the desired amine. Stir at room temperature for 4 hours.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the C1 position is sterically hindered by the adjacent cyclopropane and pyrrolidine rings. The highly reactive HOAt-active ester intermediate overcomes this steric bulk.

  • Validation: Confirm product formation via LC-MS (monitoring the [M+H]⁺ ion) and ¹H-NMR.

    • Self-Validation: Success is confirmed by observing the downfield shift of the new amide N-H proton and the preservation of the distinct cyclopropane diastereotopic protons at ~0.8-1.5 ppm.

Biological Performance and Pharmacokinetics

In target-based assays, amides generally outperform esters due to their ability to form directional hydrogen bonds. For instance, in the development of TLR7/8 inhibitors, C1-carboxamides demonstrated potent cellular activity, although they occasionally required further bioisosteric replacement (e.g., to oxadiazoles) to overcome permeability limitations caused by their high polar surface area[2]. Conversely, esters exhibit excellent passive permeability but are rapidly degraded, rendering them unsuitable for systemic circulation unless specifically designed as prodrugs.

Protocol 2: Comparative In Vitro Stability and Permeability Assay

To objectively quantify the performance differences between the ester and amide variants, execute the following parallel assays.

  • Microsomal Stability (Clearance): Incubate 1 µM of the ester and amide analogs separately in human liver microsomes (HLM) at 37 °C with NADPH. Run a parallel assay without NADPH.

    • Causality: This isolates Phase I metabolism. Because carboxylesterases do not require cofactors, the ester will rapidly degrade in the NADPH-free control, proving that its clearance is driven by hydrolysis rather than CYP450 oxidation.

  • Quenching and Extraction: At specific time points (0, 15, 30, 60 mins), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g.

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and extracting the analyte for accurate LC-MS/MS quantification.

  • PAMPA (Permeability): Add compounds to the donor compartment of a PAMPA plate (pH 7.4). Incubate for 5 hours, then measure both donor and acceptor wells via LC-MS/MS.

    • Causality: PAMPA provides a purely physicochemical measure of passive diffusion. This directly isolates the effect of the ester-to-amide substitution on membrane crossing without the confounding variables of active efflux transporters.

Conclusion

The structural transition from a 3-azabicyclo[3.1.0]hexane-1-carboxylate ester to a 1-carboxamide is not merely a late-stage synthetic tweak; it is a fundamental shift in the molecule's pharmacological identity. Esters provide the synthetic tractability and high permeability needed during intermediate development, while amides deliver the metabolic durability and precise H-bonding geometry required for clinical efficacy.

References

  • Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases | Journal of Medicinal Chemistry - ACS Publications | 2

  • Stereoselective Synthesis of 2-Carbamoyl-2-cyanocyclopropanecarboxylates by Tandem Oxidative Cyclization and Neighboring Group-Assisted Decarboxylation | The Journal of Organic Chemistry - ACS Publications | 3

  • 7I6C: Group deposition of Coxsackievirus A16 (G-10) 2A protease in complex with inhibitors from the ASAP AViDD centre | RCSB PDB | 4

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications | 5

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives | ResearchGate | 1

Sources

A Comparative Pharmacokinetic Guide: 3-Azabicyclo[3.1.0]hexane vs. Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For decades, the piperidine ring has been a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of approved drugs.[1][2][3] Its favorable physicochemical properties and synthetic accessibility have made it a go-to fragment for drug designers. However, the very flexibility that sometimes aids in target binding can also expose it to metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes.[1][4] This has driven the exploration of more rigid bioisosteres that can mimic the spatial arrangement of piperidine while offering improved pharmacokinetic profiles.

Enter the 3-azabicyclo[3.1.0]hexane scaffold. This conformationally constrained analog has emerged as a compelling alternative, often demonstrating significant advantages in metabolic stability and overall disposition.[5][6] This guide provides an in-depth, data-driven comparison of the pharmacokinetic differences between these two critical scaffolds, offering insights for researchers, scientists, and drug development professionals to inform rational drug design.

At a Glance: Key Physicochemical and Pharmacokinetic Distinctions

The fundamental differences in the structure of these two scaffolds—the flexible six-membered ring of piperidine versus the rigid, fused-ring system of 3-azabicyclo[3.1.0]hexane—give rise to distinct physicochemical properties that directly impact their pharmacokinetic behavior.

PropertyPiperidine3-Azabicyclo[3.1.0]hexaneRationale for Pharmacokinetic Impact
Conformational Flexibility High (prefers chair conformation)[4]Low (rigid, puckered boat-like shape)[6]Rigidity can prevent binding to metabolic enzymes, increasing metabolic stability and half-life.
Lipophilicity (cLogP) Generally lowerGenerally higher[6]Increased lipophilicity can improve membrane permeability and absorption but may also increase non-specific binding and metabolic clearance if not balanced.
Metabolic Stability Often susceptible to CYP-mediated oxidation[1]Generally more resistant to metabolism[5][6]The bicyclic structure sterically hinders sites of metabolic attack, leading to lower clearance and longer half-life.
Oral Bioavailability Variable, can be limited by first-pass metabolismOften improved due to reduced first-pass metabolism[7]Higher metabolic stability directly translates to a greater fraction of the drug reaching systemic circulation.
Brain Penetration VariableCan be high, influenced by specific substitutions[7]The scaffold's properties can be tuned to achieve desired CNS exposure.

Deep Dive: A Head-to-Head Pharmacokinetic Comparison

Metabolism: The Core Advantage of Rigidity

The most significant pharmacokinetic differentiator is metabolic stability.[8] The flexible piperidine ring can readily adopt conformations that fit into the active sites of metabolic enzymes, particularly Cytochrome P450s (CYPs). Common metabolic pathways include N-dealkylation and hydroxylation at various positions on the ring.

The 3-azabicyclo[3.1.0]hexane scaffold, by contrast, presents a more challenging substrate for these enzymes. Its rigid structure, a consequence of the fused cyclopropane ring, can sterically shield potential sites of metabolism. This "metabolic blocking" effect often leads to a significant increase in the compound's half-life (t1/2) and a reduction in its intrinsic clearance (CLint).[5][8] Several studies have shown that replacing a piperidine with a 3-azabicyclo[3.1.0]hexane moiety leads to optimized compounds with higher metabolic stability.[5]

cluster_0 Piperidine Metabolism cluster_1 3-Azabicyclo[3.1.0]hexane Metabolism Piperidine Piperidine CYP450 CYP450 Piperidine->CYP450 Flexible Fit Metabolites Metabolites CYP450->Metabolites Oxidation Bicyclo 3-Azabicyclo [3.1.0]hexane CYP450_2 CYP450 Bicyclo->CYP450_2 Steric Hindrance (Poor Fit) NoMetabolism Minimal/No Metabolism CYP450_2->NoMetabolism

Caption: Metabolic fate comparison.

Absorption and Bioavailability

Oral bioavailability is a direct beneficiary of enhanced metabolic stability. By resisting first-pass metabolism in the liver, a greater proportion of an orally administered drug containing a 3-azabicyclo[3.1.0]hexane scaffold can reach systemic circulation. For example, selected derivatives of 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes have demonstrated good oral bioavailability ( >30%) in rats.[7]

Permeability across the intestinal wall is another critical factor for absorption.[9] This is often assessed using in vitro models like the Caco-2 permeability assay.[10][11][12][13] While the increased lipophilicity of the bicyclic scaffold can be advantageous for passive diffusion across cell membranes, it must be carefully balanced to avoid issues with solubility.

Distribution

The volume of distribution (Vd) describes how a drug distributes into tissues versus remaining in the plasma. The greater lipophilicity and three-dimensional structure of 3-azabicyclo[3.1.0]hexane analogs can lead to increased tissue penetration, including crossing the blood-brain barrier (BBB). Studies have reported high brain penetration (Brain/Blood ratio > 4) for certain 3-azabicyclo[3.1.0]hexane derivatives, making them attractive for CNS targets.[7]

Experimental Protocols for Pharmacokinetic Assessment

To provide a practical framework, this section details standardized in vitro protocols crucial for comparing the pharmacokinetic properties of novel chemical entities.[9]

Workflow for In Vitro PK Assessment

A Compound Synthesis (Piperidine & Bicyclic Analogs) B In Vitro Metabolic Stability (Liver Microsomes/Hepatocytes) A->B C In Vitro Permeability (Caco-2 Assay) A->C D Data Analysis: - Half-Life (t½) - Intrinsic Clearance (CLint) - Permeability (Papp) B->D C->D E Candidate Selection for In Vivo PK Studies D->E

Caption: In vitro pharmacokinetic workflow.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by Phase I enzymes, providing key data for calculating intrinsic clearance and half-life.[8]

Objective: To measure the rate of parent compound depletion over time.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare Master Mix: In a 0.1 M phosphate buffer on ice, prepare a master mix containing HLM (final concentration ~0.5-1.0 µg/µl) and the test compound (final concentration ~1 µM).[8]

  • Pre-incubation: Aliquot the master mix into a 96-well plate and pre-incubate for 10 minutes at 37°C in a shaking incubator.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an analytical internal standard. The 0-minute time point represents 100% of the compound.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[14]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant (k).

    • Half-life (t1/2) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL)

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[10][11][13] It measures the rate of transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.

Materials:

  • Caco-2 cells seeded on Transwell™ inserts (cultured for 21-25 days)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound dosing solutions (e.g., 10 µM in transport buffer)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • 96-well Transwell™ plates, incubator, LC-MS/MS system

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure integrity.[15]

  • Equilibration: Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 20-30 minutes at 37°C.

  • Initiate Transport (A→B):

    • Add the test compound dosing solution to the apical (A) side (e.g., 100 µL).

    • Add fresh transport buffer to the basolateral (B) side (e.g., 300 µL).

  • Initiate Transport (B→A):

    • Add the test compound dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[11]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples via LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.[13]

Conclusion and Expert Insights

The choice between a piperidine and a 3-azabicyclo[3.1.0]hexane scaffold is a strategic decision in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile.

  • When to Favor Piperidine: The piperidine scaffold remains an excellent choice for its synthetic tractability and proven track record, especially when metabolic stability is not a primary concern or can be addressed through other chemical modifications.[1] Its flexibility can be advantageous for exploring the binding pocket of a target.

  • When to Employ 3-Azabicyclo[3.1.0]hexane: This rigid analog should be strongly considered when early screening reveals metabolic liabilities with more flexible scaffolds. Its inherent resistance to metabolism makes it a powerful tool for enhancing half-life and improving oral bioavailability.[5][6] It is particularly valuable for developing long-acting agents or for CNS targets where both stability and appropriate lipophilicity are required.[7]

Ultimately, the strategic application of conformationally constrained bioisosteres like 3-azabicyclo[3.1.0]hexane represents a sophisticated approach to overcoming common pharmacokinetic hurdles. By leveraging its unique structural and metabolic advantages, drug discovery teams can significantly increase the probability of identifying and advancing drug candidates with a higher likelihood of clinical success.

References

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Caco2 assay protocol. (n.d.). Bio-protocol. Available from: [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available from: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • Pavel, M. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Medicinal Chemistry. Available from: [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]

  • Wishart, D. S., et al. (2009). Strategies for In Vitro Metabolic Stability Testing. University of Alberta. Available from: [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Acta Pharmaceutica Sciencia, 48(3), 143-162. Available from: [Link]

  • Singh, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available from: [Link]

  • Fields, T., et al. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Medicinal Chemistry Reviews, 58, 107-132. Available from: [Link]

  • Micheli, F., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(8), 3466-3470. Available from: [Link]

  • Bissenbay, D., et al. (2023). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan, (4), 123-134. Available from: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Stepanov, A. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Semantic Scholar. Available from: [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. Available from: [Link]

  • Kim, J. L., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2412-2420. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Available from: [Link]

  • Butera, J. A., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2236-2241. Available from: [Link]

  • Stepanov, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6012. Available from: [Link]

  • ResearchGate. (n.d.). Selected examples of pharmacologically active containing a 3‐azabicyclo[3.1.0]hexane motif. Available from: [Link]

  • WIPO. (2001). WO/2001/098267 3-AZABICYCLO (3.1.0) HEXANE DERIVATIVES HAVING OPIOID RECEPTOR AFFINITY. Available from: [Link]

  • Stepanov, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 800-809. Available from: [Link]

  • Stepanov, A. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Molecules, 27(18), 6012. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized bicyclic building blocks like ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate requires more than generic safety advice. This compound is a critical rigidified proline surrogate used extensively in peptidomimetic drug discovery (e.g., for protease inhibitors). However, its specific molecular architecture—combining a lipophilic ester with a basic secondary amine within a highly strained bicyclic framework—imparts unique physicochemical hazards.

To build a self-validating safety culture in your laboratory, you must understand the causality behind the hazards. This guide provides a procedurally rigorous framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profiling and Mechanistic Causality

Before selecting PPE, we must define the chemical's intrinsic reactivity. The secondary amine in the azabicyclo[3.1.0]hexane ring is a strong nucleophile and localized base. When exposed to the moisture of human skin or mucous membranes, it generates hydroxide ions, leading to localized saponification of tissue lipids and protein denaturation[1]. Furthermore, the lipophilic ethyl ester moiety enhances the compound's ability to penetrate porous materials, including standard latex gloves.

Table 1: Quantitative Safety Parameters & Mechanistic Rationale

Safety ParameterRequired StandardMechanistic Causality & Rationale
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Prevents inhalation of aerosols. The bicyclic amine can form fine, easily aerosolized dust that irritates the respiratory tract[1].
Glove Breakthrough Time > 240 mins (Nitrile, ≥0.12mm)Nitrile provides superior chemical resistance to lipophilic esters compared to latex, preventing dermal absorption[1].
Eye Wash Flush Time ≥ 15 minutes (Continuous)Minimum time required to fully dilute and clear the localized basicity of the amine from ocular tissue[1].
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes ester hydrolysis and prevents the buildup of pressure from potential degradation byproducts[2].

Personal Protective Equipment (PPE) Matrix

To ensure absolute trustworthiness in your safety protocols, PPE must be treated as a layered defense system rather than a single barrier.

  • Ocular Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). Do not wear standard safety glasses. The basicity of the amine means that even micro-dust bypassing the sides of standard glasses can cause severe corneal irritation[1].

  • Dermal Protection (Hands): Implement a double-gloving protocol using powder-free nitrile gloves. The inner glove acts as a clean layer for doffing, while the outer glove handles the chemical. Inspect gloves prior to use; the ester component can degrade compromised elastomers rapidly[1].

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs is mandatory. Ensure no skin is exposed at the wrists.

  • Respiratory Protection: Under normal handling in a certified fume hood, a respirator is not required. However, if handling bulk powders outside a hood (which is strongly discouraged) or during a spill, use an N95/P100 particulate respirator or a full-face respirator with multi-gas/vapor cartridges[1].

Operational Workflow & Handling Protocol

The following methodology is a self-validating system: each step verifies the safety of the previous one.

Protocol A: High-Precision Weighing and Transfer
  • Pre-Task Verification: Verify the fume hood monitor reads between 80–120 fpm. Clear the workspace of incompatible materials (strong oxidizing agents or strong acids).

  • Static Mitigation: Bicyclic amine powders are prone to static charge buildup. Discharge static from your gloves and the weigh boat using an anti-static zero-stat gun before opening the reagent bottle.

  • Transfer: Open the container only inside the active fume hood. Use a clean, non-sparking metallic or static-free PTFE spatula[2].

  • Weighing: Transfer the desired mass into a pre-tared, sealable vial rather than an open weigh boat to prevent aerosolization during transport to the reaction station.

  • Immediate Closure: Cap the source bottle immediately after transfer. Seal the edges with Parafilm to prevent ambient moisture from causing ester hydrolysis during storage[2].

PPE_Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Control: Verify Fume Hood (>80 fpm) PPE->Hood Handle Handling: Static-Free Weighing & Transfer Hood->Handle Decon Decontamination: Clean Tools & Doff Outer Gloves Handle->Decon Dispose Waste Disposal: Segregate Contaminated Materials Decon->Dispose

Workflow for the safe handling and decontamination of azabicyclo[3.1.0]hexane derivatives.

Spill Response & Disposal Plan

In the event of a spill, rapid and logical action prevents localized hazards from becoming systemic laboratory contamination. Do not use water to initially clean up the pure compound, as this can spread the lipophilic ester.

Protocol B: Spill Containment and Remediation
  • Evacuation & Assessment: Step back and assess the state of the spill. If the spill is a dry powder, do not sweep it . Sweeping generates static and aerosolizes the basic amine dust, bypassing standard inhalation defenses[3].

  • Containment (Solid): Gently cover the powder with damp paper towels (using a weak solvent like isopropanol) to suppress dust formation.

  • Containment (Liquid/Solution): If the compound is dissolved in an organic solvent, apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible sawdust[2].

  • Collection: Use a non-sparking scoop to place the absorbed material into a highly visible, sealable hazardous waste container[3].

  • Surface Decontamination: Wash the affected area with a mild, slightly acidic soap solution to neutralize residual trace amines, followed by a thorough water rinse[1].

Spill_Response Spill Spill Detected: Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Solid Solid Spill: Moisten to suppress dust Assess->Solid Liquid Liquid Spill: Apply inert absorbent (Sand/Earth) Assess->Liquid Collect Collect in sealed container (Non-sparking tools) Solid->Collect Liquid->Collect Clean Wash area with mild soap/water to neutralize trace amines Collect->Clean

Decision matrix and procedural logic for chemical spill containment and remediation.

Waste Segregation Logic
  • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials must be placed in a designated solid hazardous waste bin slated for high-temperature incineration[1].

  • Liquid Waste: If the compound was utilized in a reaction, segregate the resulting liquid waste into "Halogenated" or "Non-Halogenated" organic waste carboys based strictly on the reaction solvent used. Never pour azabicyclo derivatives down the aqueous drain, as they are harmful to aquatic life and disrupt municipal water treatment ecosystems[3].

References

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。